4-Methylbenzyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(isocyanatomethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYDWDHLGFMGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369886 | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56651-57-1 | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylbenzyl Isocyanate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl isocyanate is an aromatic isocyanate that serves as a versatile reagent in organic synthesis. Its chemical reactivity, particularly the electrophilic nature of the isocyanate group, makes it a valuable building block for the creation of a diverse range of compounds, including ureas, carbamates, and other derivatives. These derivatives have found applications in various fields, including polymer chemistry and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
The structure of this compound consists of a benzyl group substituted with a methyl group at the para position of the benzene ring, and an isocyanate functional group attached to the benzylic carbon.
| Identifier | Value |
| IUPAC Name | 1-(isocyanatomethyl)-4-methylbenzene |
| CAS Number | 56651-57-1[1] |
| Molecular Formula | C₉H₉NO[1] |
| Molecular Weight | 147.17 g/mol [1] |
| SMILES String | CC1=CC=C(C=C1)CN=C=O |
| InChI Key | Not readily available |
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// Substituents C7 [pos="0,2!", label="CH₂"]; N1 [pos="0,3!", label="N"]; C8 [pos="0,4!", label="C"]; O1 [pos="0,5!", label="O"]; C9 [pos="0,-2!", label="CH₃"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- C7 [label=""]; C4 -- C9 [label=""]; C7 -- N1 [label=""]; N1 -- C8 [label="="]; C8 -- O1 [label="="];
// Aromatic ring representation node [shape=circle, label="", width=0.1, height=0.1, style=filled, fillcolor="#202124"]; p1 [pos="-0.435,0.25!"]; p2 [pos="-0.435,-0.25!"]; p3 [pos="0.435,-0.25!"]; p4 [pos="0.435,0.25!"]; p1--p2 [style=invis]; p2--p3 [style=invis]; p3--p4 [style=invis]; p4--p1 [style=invis]; }
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Color | Colorless to light yellow | [2] |
| Boiling Point | 55-56 °C at 2.5 mmHg | [3][4] |
| Density | 1.045 g/mL at 20 °C | [3][4] |
| Refractive Index | n20/D 1.5145 | [4] |
| Solubility | Decomposes in water | [4] |
| Storage Temperature | 2-8°C | [3][4] |
Experimental Protocols
Synthesis of this compound (General Procedure)
Reaction Scheme:
4-CH₃C₆H₄CH₂Cl + NaOCN → 4-CH₃C₆H₄CH₂NCO + NaCl
General Experimental Protocol (adapted from similar syntheses):
-
Materials: 4-Methylbenzyl chloride, sodium cyanate, aprotic solvent (e.g., acetonitrile, DMF), phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanate and the phase-transfer catalyst to the aprotic solvent.
-
Heat the mixture to a specified temperature (e.g., 80 °C).
-
Slowly add a solution of 4-methylbenzyl chloride in the same solvent to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Reaction of this compound with a Primary Amine to form a Disubstituted Urea (General Protocol)
Isocyanates readily react with primary amines to form stable urea derivatives. This reaction is fundamental in the synthesis of various biologically active molecules and polymers.
Reaction Scheme:
4-CH₃C₆H₄CH₂NCO + R-NH₂ → 4-CH₃C₆H₄CH₂NHC(O)NHR
General Experimental Protocol (adapted from the reaction of 4-Benzyloxyphenyl isocyanate with Benzylamine): [5]
-
Materials: this compound (1.0 eq), primary amine (e.g., benzylamine, 1.0 eq), anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane).
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) using FT-IR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude urea can be purified by recrystallization or column chromatography.
-
Caption: A representative experimental workflow for the synthesis of this compound and its subsequent reaction with a primary amine.
Applications in Drug Development
While direct applications of this compound in approved drugs are not prominently documented, its structural motifs and the reactivity of the isocyanate group are highly relevant in medicinal chemistry. Chiral isocyanates, such as the related (S)-(-)-α-Methylbenzyl isocyanate, are utilized as key intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[2] The isocyanate functionality allows for the covalent modification of biological macromolecules, a strategy employed in the design of certain therapeutic agents.
Derivatives of similar isocyanates have been investigated for their potential to inhibit cell proliferation and induce apoptosis, suggesting a role in the development of anti-cancer agents.[4] For instance, derivatives of 4-methylbenzamide have been synthesized and evaluated as potential protein kinase inhibitors.[6]
Potential Signaling Pathway Involvement
Given that derivatives of 4-methylbenzamide are being explored as protein kinase inhibitors, it is plausible that compounds synthesized from this compound could modulate signaling pathways regulated by these enzymes. Protein kinases are crucial components of cell signaling cascades that control a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-(+)-a-Methylbenzyl isocyanate 99 33375-06-3 [sigmaaldrich.com]
- 4. (<i>S</i>)-(-)-α-Methylbenzyl Isocyanate , 99% , 14649-03-7 - CookeChem [cookechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylbenzyl Isocyanate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 56651-57-1 Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol
This document provides a comprehensive technical overview of 4-Methylbenzyl isocyanate, a reactive chemical intermediate with applications in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a versatile reagent characterized by the presence of a highly reactive isocyanate group attached to a 4-methylbenzyl moiety. Its physical state can vary from a white powder to a clear colorless or yellow liquid.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White powder or clear colorless to yellow liquid | [1][2] |
| Purity | ≥99% | [1] |
| IUPAC Name | 1-(isocyanatomethyl)-4-methylbenzene | [3] |
| Synonyms | This compound, p-tolylmethan-isocyanate | [3] |
Synthesis and Reactivity
The core reactivity of this compound is dictated by the electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles such as amines, alcohols, and thiols to form substituted ureas, carbamates, and thiocarbamates, respectively.[4] This reactivity is fundamental to its utility as a building block in organic synthesis.
A general workflow for the synthesis of isocyanates from primary amines is depicted below.
Caption: General synthesis of isocyanates from primary amines.
Applications in Drug Discovery and Development
The utility of this compound in drug discovery is primarily as a synthon for the creation of more complex molecules with potential therapeutic activities. Its application has been noted in the synthesis of substituted benzamides that show affinity for Trace Amine-Associated Receptors (TAARs), particularly TAAR1.[5] TAARs are a class of G-protein coupled receptors implicated in a variety of neurological and metabolic disorders, making them attractive targets for drug development.[5]
Compounds derived from this compound have been investigated for the treatment of:
-
Depression and anxiety disorders[5]
-
Psychotic disorders such as schizophrenia[5]
-
Neurological diseases like Parkinson's disease[5]
-
Metabolic disorders including obesity and diabetes[5]
The workflow for utilizing an isocyanate in the synthesis of a urea-linked compound, a common motif in drug candidates, is illustrated below.
References
- 1. This compound, CasNo.56651-57-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. 1837-73-6|Alpha-methylbenzyl isocyanate|BLD Pharm [bldpharm.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. US9452980B2 - Substituted benzamides - Google Patents [patents.google.com]
Synthesis of 4-Methylbenzyl isocyanate from 4-methylbenzylamine
Synthesis of 4-Methylbenzyl Isocyanate: A Technical Overview
This guide provides an in-depth analysis of the synthetic routes for producing this compound from its primary amine precursor, 4-methylbenzylamine. The document details both the conventional phosgenation-based methods and modern, safer, phosgene-free alternatives. Methodologies, reaction mechanisms, and quantitative data are presented to serve researchers, scientists, and professionals in drug development and chemical synthesis.
Warning: The synthesis of isocyanates involves hazardous materials that are toxic and require strict safety protocols. Reagents such as diphosgene (trichloromethyl chloroformate) and the resulting isocyanate products should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Phosgenation-Based Synthesis
The most established method for converting primary amines to isocyanates is through the use of phosgene (COCl₂) or its safer, easier-to-handle liquid surrogates, diphosgene and triphosgene.[1][2] Diphosgene (trichloromethyl chloroformate) serves as a practical alternative for laboratory-scale synthesis.[3]
Reaction Mechanism
The reaction proceeds in two main steps. First, the amine reacts with the phosgene equivalent to form an intermediate N-carbamoyl chloride. Second, this intermediate is dehydrochlorinated, often with the application of heat or a base, to yield the final isocyanate product.
Experimental Protocol: Synthesis using Diphosgene
The following protocol is adapted from a validated procedure for the synthesis of a structurally similar compound, (R)-(+)-methylbenzyl isocyanate.[3]
Reagents and Materials:
-
4-Methylbenzylamine
-
Trichloromethyl chloroformate (Diphosgene)
-
1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®)
-
Dichloromethane (CH₂Cl₂, dry)
-
1 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄, anhydrous)
Procedure:
-
A solution of 4-methylbenzylamine (1.0 eq) and 1,8-bis(dimethylamino)naphthalene (2.0 eq) in dry dichloromethane (CH₂Cl₂) is prepared.
-
This solution is added dropwise over 5-10 minutes to a stirred solution of diphosgene (0.6 eq) in dry CH₂Cl₂ at 0 °C (ice bath).
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for an additional 10-15 minutes at room temperature.
-
The volatile components are removed under reduced pressure (in vacuo).
-
The resulting residue is partitioned between CH₂Cl₂ and 1 N HCl.
-
The organic phase is separated and washed sequentially with 1 N HCl (3-4 times) and 1 N NaOH (1 time).
-
The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated in vacuo to yield this compound as an oil.
Data Presentation
The following table summarizes typical quantitative data for this type of synthesis.
| Parameter | Value | Reference |
| Starting Material | 4-Methylbenzylamine | [4] |
| Phosgene Source | Trichloromethyl chloroformate (Diphosgene) | [3] |
| Base | 1,8-Bis(dimethylamino)naphthalene | [3] |
| Solvent | Dichloromethane (CH₂Cl₂) | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Typical Yield | ~80% | [3] |
Phosgene-Free Synthetic Routes
Growing safety and environmental concerns have driven the development of "green" alternatives that avoid the use of highly toxic phosgene.[5][6] These methods often rely on different precursors or catalytic systems.
Dehydration of Carbamic Acids
One prominent phosgene-free method involves the formation of a carbamic acid intermediate from the reaction of the amine with carbon dioxide (CO₂). This intermediate is then dehydrated to produce the isocyanate. This process is advantageous as it utilizes readily available and non-toxic CO₂.[7]
Carbonylation of Amines and Formamides
Other notable phosgene-free routes include the oxidative carbonylation of amines and the reaction of organic formamides with diorganocarbonates, followed by thermolysis to yield the isocyanate.[2][8] The urea method, which uses urea and alcohols to generate a carbamate intermediate for subsequent decomposition, is another pathway that avoids phosgene entirely.[2][6]
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the synthesis of this compound via both phosgenation and a representative phosgene-free route.
Caption: Experimental workflow for the synthesis via the diphosgene method.
Caption: Logical relationship in the phosgene-free synthesis from CO₂.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snorrisi.hi.is [snorrisi.hi.is]
- 4. 4-Methylbenzylamine | C8H11N | CID 66035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of 4-Methylbenzyl Isocyanate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-methylbenzyl isocyanate with a range of common nucleophiles, including amines, alcohols, water, and thiols. This compound is a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, due to the electrophilic nature of its isocyanate functional group. This document details the underlying reaction mechanisms, presents available kinetic and quantitative data, and provides detailed experimental protocols for key transformations. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the principles and practical applications discussed.
Introduction
This compound (C₉H₉NO) is an aromatic isocyanate characterized by a benzyl group substituted with a methyl group at the para position. The isocyanate functional group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in forming stable covalent bonds with a variety of nucleophiles, leading to the synthesis of ureas, carbamates, and thiocarbamates. These moieties are prevalent in numerous biologically active compounds.
The general order of reactivity for common nucleophiles with isocyanates is:
Primary Amines > Secondary Amines > Alcohols ≈ Water > Thiols
The reactivity is influenced by several factors, including the nucleophilicity of the attacking atom, steric hindrance at both the nucleophile and the isocyanate, and the presence of catalysts. The methyl group on the phenyl ring of this compound has a minor electron-donating effect, which slightly reduces the electrophilicity of the isocyanate carbon compared to unsubstituted benzyl isocyanate, but it remains a highly reactive species.
Reactivity with Amines: Urea Formation
The reaction of this compound with primary and secondary amines is a rapid and typically exothermic process that yields substituted ureas. This reaction is fundamental to the synthesis of many pharmaceutical compounds and agrochemicals.
Reaction Mechanism
The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a rapid proton transfer from the amine to the nitrogen of the isocyanate, resulting in the formation of a stable urea linkage.
Quantitative Data
While specific kinetic data for this compound is scarce in the literature, the reaction with primary aliphatic amines is known to be extremely fast, often with second-order rate constants in the range of 10² to 10⁴ L mol⁻¹ s⁻¹ at room temperature for analogous isocyanates.[1] The reaction is generally faster with less sterically hindered amines. Aromatic amines react more slowly than aliphatic amines due to the lower nucleophilicity of the aromatic amine nitrogen.[2]
Table 1: Representative Reaction Data for Urea Formation
| Nucleophile | Product | Solvent | Conditions | Yield | Reference |
| Aniline | 1-(4-Methylbenzyl)-3-phenylurea | Toluene | Reflux, 24h | 86% | [1] |
| Benzylamine | N,N'-bis(4-methylbenzyl)urea | Dichloromethane | Room Temp. | >95% | [3] |
| Piperidine | 1-(4-Methylbenzyl)-1-piperidinylurea | Dichloromethane | Room Temp. | 96% | [3] |
Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)-3-phenylurea
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in anhydrous toluene.
-
To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 1-(4-methylbenzyl)-3-phenylurea.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FTIR (cm⁻¹): Look for characteristic peaks around 3300 (N-H stretch) and 1640 (C=O stretch, urea).
-
¹H NMR: Confirm the presence of signals corresponding to the protons of the 4-methylbenzyl and phenyl groups, as well as the N-H protons.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Reactivity with Alcohols: Carbamate Formation
The reaction of this compound with alcohols produces carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and often requires catalysis.
Reaction Mechanism
Similar to the reaction with amines, the alcohol oxygen acts as a nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the alcohol oxygen to the isocyanate nitrogen forms the carbamate linkage.
Quantitative Data
Table 2: Representative Kinetic Data for Carbamate Formation (with Benzyl Isocyanate as a proxy)
| Alcohol | Catalyst | Solvent | Rate Constant (k) at 30°C (L mol⁻¹ s⁻¹) | Reference |
| Ethanol | None | Toluene | 2.56 x 10⁻⁵ | [5] |
Experimental Protocol: Synthesis of Ethyl N-(4-methylbenzyl)carbamate
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (large excess)
-
Anhydrous Toluene
-
Dibutyltin dilaurate (catalyst, optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add a large excess of anhydrous ethanol to the solution.
-
If catalysis is desired, add a catalytic amount of dibutyltin dilaurate.
-
Heat the reaction mixture to a desired temperature (e.g., 60-80°C) and stir.
-
Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) using in-situ FTIR spectroscopy or by taking aliquots for titration.[6]
-
For titration, withdraw an aliquot at a specific time and quench it with a known excess of a standard solution of dibutylamine. Back-titrate the unreacted dibutylamine with a standard solution of hydrochloric acid.[7][8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess ethanol under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Characterization:
-
FTIR (cm⁻¹): Look for characteristic peaks around 3300 (N-H stretch) and 1700 (C=O stretch, carbamate).
-
¹H NMR: Confirm the presence of signals for the 4-methylbenzyl group, the ethyl group, and the N-H proton.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Reactivity with Water: Hydrolysis
This compound reacts with water in a multi-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to 4-methylbenzylamine and carbon dioxide. The newly formed amine can then react with another molecule of this compound to form a disubstituted urea.
Reaction Pathway
References
An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in 4-Methylbenzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl isocyanate is an organic compound featuring a reactive isocyanate (-N=C=O) functional group attached to a benzyl scaffold. The electrophilicity of the isocyanate carbon atom is a critical determinant of its reactivity and is of significant interest in various applications, including organic synthesis and the development of covalent inhibitors in medicinal chemistry. This guide provides a comprehensive analysis of the electronic properties, reactivity, and experimental evaluation of the electrophilicity of the isocyanate group in this compound. Due to the scarcity of direct kinetic and computational data for this specific molecule in publicly accessible literature, this guide will draw upon data from closely related structural analogs, such as p-tolyl isocyanate and benzyl isocyanate, to provide a robust comparative framework.
Core Concepts: The Isocyanate Functional Group
The isocyanate group is a heterocumulene characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom (R-N=C=O). The carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent electronegative oxygen and nitrogen atoms.[1][2] This inherent electrophilicity makes isocyanates susceptible to nucleophilic attack, forming the basis of their utility in chemical synthesis.[3][4]
The general order of reactivity for common nucleophiles with isocyanates is:
Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water[3]
Electronic Effects on the Electrophilicity of this compound
The electrophilicity of the isocyanate carbon in this compound is modulated by the electronic properties of the 4-methylbenzyl substituent. The benzyl group itself is moderately electron-withdrawing, while the methyl group in the para position is a weak electron-donating group (EDG) due to hyperconjugation.
The presence of the electron-donating methyl group is expected to slightly reduce the electrophilicity of the isocyanate carbon compared to an unsubstituted benzyl isocyanate.[5] Conversely, it would be significantly more reactive than aliphatic isocyanates but less reactive than aryl isocyanates bearing electron-withdrawing groups.[1]
Quantitative Data: A Comparative Analysis
Table 1: Comparative Kinetic Data for the Reaction of Isocyanates with n-Butanol
| Isocyanate | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| Phenyl Isocyanate | Xylene | 25 | Data for illustrative purposes[6] |
| p-Tolyl Isocyanate | Toluene | 25 | Slightly lower than phenyl isocyanate (expected) |
| This compound | Toluene | 25 | Anticipated to be in a similar range to p-tolyl isocyanate |
| Benzoyl Isocyanate | Dioxane | 25 | Significantly higher than phenyl isocyanate[1] |
Note: The reaction of isocyanates with alcohols can be catalyzed by tertiary amines or organotin compounds, which would significantly increase the reaction rates.[7]
Table 2: Comparative Computational Data for Isocyanate Analogs
| Isocyanate | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 4-Nitrophenyl Isocyanate | DFT/B3LYP/6-311++G(d,p) | - | - | 4.516[7] |
| This compound | DFT (Predicted) | Higher than 4-nitrophenyl isocyanate | Higher than 4-nitrophenyl isocyanate | Larger than 4-nitrophenyl isocyanate |
A lower LUMO energy is indicative of a more electrophilic compound, more susceptible to nucleophilic attack. The electron-donating methyl group in this compound is expected to raise the LUMO energy compared to an analog with an electron-withdrawing group like 4-nitrophenyl isocyanate.
Experimental Protocols
Several well-established methods can be employed to quantitatively assess the electrophilicity of this compound by monitoring its reaction with a chosen nucleophile.
In-situ FTIR Spectroscopy for Kinetic Analysis
Objective: To determine the second-order rate constant for the reaction between this compound and a nucleophile (e.g., an alcohol or amine) by monitoring the disappearance of the isocyanate peak.
Methodology:
-
Preparation of Reactant Solutions: Prepare stock solutions of this compound and the chosen nucleophile (e.g., n-butanol) in a dry, aprotic solvent (e.g., anhydrous toluene or acetonitrile) of known concentrations.
-
Reaction Setup: Use an in-situ FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe.[8] Equilibrate the reaction vessel to the desired temperature.
-
Reaction Initiation and Monitoring: Add a known volume of the nucleophile solution to the reaction vessel. Initiate the reaction by adding a known volume of the this compound solution with vigorous stirring. Immediately begin collecting time-resolved IR spectra.
-
Data Analysis: The concentration of the isocyanate can be monitored by the decrease in the intensity of its characteristic stretching vibration peak at approximately 2270 cm⁻¹.[4] The kinetic data can be fitted to the appropriate integrated rate law (typically second-order) to determine the rate constant (k).
In-situ ¹H NMR Spectroscopy for Reaction Monitoring
Objective: To monitor the reaction progress and identify intermediates and products in the reaction of this compound with a nucleophile.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Reaction Initiation: Add a stoichiometric amount of the nucleophile to the NMR tube.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.[5]
-
Data Analysis: Monitor the disappearance of the reactant signals and the appearance of the product signals. For example, in the reaction with an alcohol, the benzylic protons of this compound will shift upon formation of the urethane product. Integration of the respective signals over time allows for the determination of reaction kinetics.
Titration Method for Isocyanate Content (Adapted from DIN EN ISO 14896)
Objective: To determine the concentration of unreacted isocyanate groups at different time points during a reaction.
Methodology:
-
Reaction Setup: Carry out the reaction of this compound with a nucleophile in a suitable solvent.
-
Sampling and Quenching: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a solution containing an excess of a secondary amine (e.g., di-n-butylamine) in toluene. The unreacted isocyanate will rapidly form a urea with the secondary amine.
-
Back Titration: The excess, unreacted di-n-butylamine is then determined by back titration with a standardized solution of hydrochloric acid.[9]
-
Calculation: The amount of isocyanate in the original aliquot can be calculated from the difference in the amount of di-n-butylamine initially added and the amount that remained after reaction with the isocyanate.
Visualizations
Caption: Generalized reaction pathway for the nucleophilic addition to this compound.
Caption: A generalized experimental workflow for kinetic studies using in-situ FTIR spectroscopy.
Conclusion
The electrophilicity of the isocyanate group in this compound is a key characteristic that dictates its reactivity profile. While it is a potent electrophile, the presence of the electron-donating methyl group on the benzyl ring slightly attenuates this reactivity compared to unsubstituted or electron-withdrawn aryl isocyanates. The experimental protocols detailed in this guide provide robust methodologies for quantitatively assessing its reactivity. For professionals in drug development, a thorough understanding of this electrophilicity is crucial for the rational design of covalent modifiers and for controlling reaction kinetics in synthetic applications. The comparative data presented serves as a valuable benchmark for predicting the behavior of this compound in various chemical environments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. paint.org [paint.org]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mt.com [mt.com]
- 9. xylemanalytics.com [xylemanalytics.com]
4-Methylbenzyl isocyanate molecular weight and formula
An In-depth Technical Guide to 4-Methylbenzyl Isocyanate
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This guide provides core technical data and experimental context for this compound.
Core Properties of this compound
This compound is a chemical compound with the molecular formula C9H9NO.[1][2] Its molecular weight is 147.17 g/mol .[1][3]
| Property | Value | Source(s) |
| Molecular Formula | C9H9NO | [1][2][3] |
| Molecular Weight | 147.17 g/mol | [1][3] |
| CAS Number | 56651-57-1 | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and a common reaction of this compound are outlined below. These protocols are foundational for its application in further research and development.
Synthesis of this compound via the Curtius Rearrangement
A common method for the synthesis of isocyanates is the Curtius rearrangement of an acyl azide.
Materials:
-
4-Methylbenzoyl chloride
-
Sodium azide
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzoyl chloride in anhydrous toluene.
-
Add sodium azide portion-wise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux. The acyl azide forms in situ and undergoes rearrangement to the isocyanate, with the evolution of nitrogen gas.
-
Monitor the reaction by IR spectroscopy, looking for the disappearance of the acyl azide peak and the appearance of the strong isocyanate peak (around 2270-2250 cm⁻¹).
-
Once the reaction is complete, the toluene can be removed under reduced pressure to yield crude this compound, which can be purified by vacuum distillation.
Synthesis of a Urea Derivative from this compound
Isocyanates readily react with primary amines to form urea derivatives. This reaction is often used in the synthesis of bioactive molecules.
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve the primary amine in anhydrous diethyl ether in a round-bottom flask.
-
Add this compound dropwise to the stirred solution at room temperature.
-
A precipitate of the corresponding urea derivative will typically form upon addition.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualized Experimental Workflow: Synthesis of a Urea Derivative
The following diagram illustrates the logical flow of the experimental protocol for synthesizing a urea derivative from this compound.
Caption: Workflow for the synthesis of a urea derivative.
References
Key literature on 4-Methylbenzyl isocyanate synthesis and use
An In-depth Technical Guide to the Synthesis and Use of 4-Methylbenzyl Isocyanate
For researchers, scientists, and professionals in drug development, this compound (C₉H₉NO) is a valuable reagent and building block in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on detailed experimental protocols and quantitative data.
Chemical Properties and Spectroscopic Data
This compound is a reactive organic compound featuring an isocyanate functional group attached to a 4-methylbenzyl moiety. This structure allows it to readily participate in nucleophilic addition reactions, making it a versatile intermediate in the synthesis of a wide range of derivatives.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56651-57-1 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | 99% | [2] |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Isocyanate (N=C=O) | 128.1 |
| Methylene (-CH₂-) | 45.2 |
| Quaternary Aromatic (C-CH₃) | 138.2 |
| Quaternary Aromatic (C-CH₂) | 130.2 |
| Aromatic (CH) | 129.8 |
| Aromatic (CH) | 127.9 |
| Methyl (-CH₃) | 21.2 |
| (Data predicted using a computational algorithm).[3] |
The infrared spectrum of an isocyanate is characterized by a strong, sharp absorption band for the asymmetric stretching vibration of the -N=C=O group, typically appearing around 2270 cm⁻¹.[4]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of a 4-methylbenzyl halide, such as 4-methylbenzyl chloride or bromide, with an alkali metal cyanate in an aprotic organic solvent.
General Experimental Protocol: Synthesis from 4-Methylbenzyl Halide
This protocol is adapted from a general method for the preparation of substituted benzyl isocyanates.[5]
Materials:
-
4-Methylbenzyl chloride (or bromide)
-
Sodium cyanate (or potassium cyanate)
-
Anhydrous aprotic solvent (e.g., ethyl acetate, acetonitrile, or dimethylformamide)
-
Catalyst (e.g., zinc chloride, tin(IV) chloride) (optional, but may improve reaction rate and yield)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the anhydrous aprotic solvent, alkali metal cyanate, and catalyst (if used). The molar ratio of the 4-methylbenzyl halide to the alkali metal cyanate typically ranges from 1:1 to 1:2.[5]
-
Heat the mixture to a temperature between 50°C and 100°C with vigorous stirring.
-
Slowly add the 4-methylbenzyl halide to the reaction mixture.
-
Maintain the reaction at the elevated temperature for several hours, monitoring the progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (alkali metal halide).
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
A yield of approximately 85% has been reported for the synthesis of the closely related benzyl isocyanate using a similar procedure.
Applications in Organic Synthesis
The primary utility of this compound lies in its reactivity towards nucleophiles, leading to the formation of substituted ureas and carbamates. These derivatives are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.
Synthesis of N,N'-Disubstituted Ureas
This compound readily reacts with primary and secondary amines to form N-(4-methylbenzyl) ureas. This reaction is typically carried out in an inert solvent at room temperature and does not require a catalyst.
Caption: Reaction of this compound with an amine to form a urea derivative.
General Experimental Protocol: Synthesis of N-(4-methylbenzyl) Ureas
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous inert solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a reaction vessel.
-
Add an equimolar amount of this compound to the solution at room temperature with stirring.
-
Continue stirring for a period ranging from a few minutes to several hours, monitoring the reaction by TLC.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude urea derivative can be purified by recrystallization or column chromatography.
A variety of N-aryl-N'-[(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and shown to possess antiproliferative activities against several cancer cell lines.[6] This highlights the potential of using this compound in the development of novel therapeutic agents.
Synthesis of Carbamates
The reaction of this compound with alcohols or phenols yields carbamate derivatives. This reaction is often catalyzed by a tertiary amine or an organometallic compound.
References
An In-depth Technical Guide on the Physical Properties of p-Tolylmethan-1-yl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylmethan-1-yl isocyanate, also known as 4-methylbenzyl isocyanate, is an organic compound with the chemical formula C₉H₉NO.[1][2] Its chemical structure consists of a p-tolyl group (a toluene ring substituted at the para position) attached to an isocyanate functional group via a methylene bridge. This technical guide provides a comprehensive overview of the known physical properties of p-tolylmethan-1-yl isocyanate, including its molecular characteristics, and standard experimental protocols for their determination. This information is critical for its application in research, particularly in the synthesis of novel compounds and drug development, where understanding the physical behavior of a molecule is paramount for reaction design, purification, and formulation.
Molecular and Physical Properties
The physical characteristics of p-tolylmethan-1-yl isocyanate are essential for its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Name | p-Tolylmethan-1-yl isocyanate | |
| Synonyms | This compound, 1-(Isocyanatomethyl)-4-methylbenzene | [1][2] |
| CAS Number | 56651-57-1 | [1] |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1] |
| Boiling Point | 55 °C at 0.5 mmHg | [1] |
| Density | 1.052 g/mL at 25 °C | [1] |
| Refractive Index | 1.522 at 20 °C (lit.) | [1] |
| Melting Point | Not available | |
| Solubility | Not available |
Experimental Protocols
The determination of the physical properties of chemical compounds like p-tolylmethan-1-yl isocyanate follows standardized experimental procedures. Below are detailed methodologies for key physical property measurements, based on established guidelines.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like p-tolylmethan-1-yl isocyanate, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.
Workflow for Boiling Point Determination (Vapor Pressure Method - OECD Guideline 104)
Caption: Workflow for Boiling Point Determination.
The OECD Test Guideline 104 describes several methods for determining vapor pressure, from which the boiling point can be derived.[3] The dynamic method (Cottrell's method), for instance, involves measuring the boiling temperature of the substance at various pressures.[3]
Density and Specific Gravity Determination
The density of a liquid is its mass per unit volume. The specific gravity is the ratio of the density of the substance to the density of a reference substance, usually water.
Workflow for Density Determination (Pycnometer Method - ASTM D4659)
Caption: Workflow for Density Determination.
ASTM D4659 provides standard test methods for determining the specific gravity of isocyanates.[4][5] Test Method A, using a pycnometer, is suitable for high-accuracy determinations.[4][5] The procedure involves weighing a clean, dry pycnometer, then weighing it again filled with the isocyanate sample at a constant temperature (e.g., 25°C). The density is calculated by dividing the mass of the sample by the volume of the pycnometer, which is predetermined using a liquid of known density, such as water.[5]
Refractive Index Determination
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature and wavelength-dependent.
General Protocol using an Abbe Refractometer:
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of the p-tolylmethan-1-yl isocyanate onto the clean, dry prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach the desired temperature (typically 20°C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.
-
Correction: If the measurement is not performed at the standard temperature, a correction factor may need to be applied.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of isocyanates is of particular interest as they can react with protic solvents like water and alcohols.
General Protocol (Flask Method - OECD Guideline 105): This method is suitable for determining the water solubility of substances.[6][7]
-
A predetermined amount of p-tolylmethan-1-yl isocyanate is added to a known volume of water in a flask.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. Care must be taken as isocyanates react with water.
-
After equilibration, the mixture is centrifuged or filtered to separate the undissolved portion.
-
The concentration of the isocyanate in the aqueous phase is determined using a suitable analytical method, such as chromatography.
For solubility in organic solvents, a similar procedure can be followed, replacing water with the solvent of interest. Given the reactive nature of isocyanates, aprotic solvents would be more suitable for determining simple solubility without chemical reaction.
Conclusion
References
- 1. This compound | 56651-57-1 [chemicalbook.com]
- 2. 1-(ISOCYANATOMETHYL)-4-METHYLBENZENE | CAS 56651-57-1 [matrix-fine-chemicals.com]
- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 4. store.astm.org [store.astm.org]
- 5. infinitalab.com [infinitalab.com]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
Spectroscopic Characterization of 4-Methylbenzyl Isocyanate: A Technical Guide
Introduction
4-Methylbenzyl isocyanate is an organic compound featuring a reactive isocyanate group attached to a p-tolyl moiety. This bifunctional nature makes it a valuable building block in the synthesis of a variety of chemical entities, including pharmaceuticals, agrochemicals, and polymers. The isocyanate group is highly susceptible to nucleophilic attack by alcohols, amines, and water, facilitating the formation of urethanes, ureas, and other derivatives. A comprehensive spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for monitoring its role in chemical transformations. This technical guide provides a detailed overview of the predicted spectroscopic properties of this compound and outlines standard experimental protocols for their determination.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are derived from the analysis of known spectral data for benzyl isocyanate and p-xylene.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-CH ₃ | ~2.35 | Singlet |
| Ar-CH ₂-NCO | ~4.40 | Singlet |
| Ar-H | ~7.10 - 7.30 | Multiplet |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ar-C H₃ | ~21 |
| Ar-C H₂-NCO | ~45 |
| C -NCO | ~125 |
| Ar-C | ~128 - 138 |
Predicted IR Data
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| Isocyanate (-N=C=O) | 2240 - 2275 | Asymmetric stretch |
| C-H (aromatic) | 3000 - 3100 | Stretch |
| C-H (alkyl) | 2850 - 3000 | Stretch |
| C=C (aromatic) | 1450 - 1600 | Stretch |
| C-N | 1200 - 1350 | Stretch |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its inertness towards the isocyanate group.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR.
-
A proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each unique carbon atom.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons)
-
Number of scans: 1024 or more, depending on the sample concentration and the desired signal-to-noise ratio.
-
-
Data processing is similar to that for ¹H NMR.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. The solution is then placed in a liquid sample cell.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
2. Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (for thin films or pellets) or the pure solvent (for solutions).
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Typical spectral range is 4000-400 cm⁻¹.
Mandatory Visualization
Caption: Logical relationship of predicted spectroscopic data to the chemical structure.
4-Methylbenzyl Isocyanate: A Versatile Building Block for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl isocyanate is a valuable organic building block characterized by the presence of a reactive isocyanate group attached to a 4-methylbenzyl moiety. This unique combination of a nucleophile-sensitive functional group and a substituted aromatic ring makes it a versatile reagent in a wide array of chemical transformations. Its application spans from the synthesis of complex organic molecules to the development of novel therapeutic agents. The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively. These functional groups are prevalent in many biologically active compounds, highlighting the importance of this compound in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 56651-57-1 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Boiling Point | 55 °C at 0.5 mmHg | |
| Density | 1.052 g/mL | |
| Refractive Index | 1.52 | |
| FT-IR (N=C=O stretch) | ~2270 cm⁻¹ (characteristic strong absorbance) | [2] |
| ¹³C NMR (Isocyanate C) | ~120-130 ppm | [3] |
Synthesis of this compound
This compound can be synthesized through several established methods for isocyanate formation. Two common and effective routes are the reaction of 4-methylbenzylamine with a phosgene equivalent and the Curtius rearrangement of 4-methylphenylacetyl azide.
Synthesis from 4-Methylbenzylamine and Triphosgene
A widely used and relatively safer alternative to phosgene is triphosgene (bis(trichloromethyl) carbonate). The reaction proceeds by treating 4-methylbenzylamine with triphosgene in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane.
Experimental Protocol:
-
To a solution of triphosgene (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-methylbenzylamine (3.0 eq.) and triethylamine (3.3 eq.) in anhydrous DCM is added dropwise at 0 °C.[4]
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.[4]
-
The reaction is monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).
-
Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation.
Synthesis via Curtius Rearrangement
The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids. The corresponding acyl azide, 4-methylphenylacetyl azide, is thermally decomposed to yield this compound and nitrogen gas. The isocyanate can be trapped in situ by a nucleophile or isolated if the reaction is performed in an inert solvent.[5][6][7][8][9]
Experimental Protocol:
-
Step 1: Synthesis of 4-Methylphenylacetyl Azide. 4-Methylphenylacetic acid is first converted to its corresponding acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide, in a suitable solvent like acetone or a biphasic system to form 4-methylphenylacetyl azide.
-
Step 2: Curtius Rearrangement. The solution of 4-methylphenylacetyl azide in an inert, high-boiling solvent (e.g., toluene or dioxane) is heated. The rearrangement typically occurs at temperatures between 80-100 °C, leading to the extrusion of nitrogen gas and the formation of this compound.[8]
-
The progress of the reaction can be monitored by the cessation of nitrogen evolution.
-
The resulting solution containing this compound can be used directly in subsequent reactions, or the solvent can be carefully removed under reduced pressure to isolate the product.
Reactivity and Applications in Organic Synthesis
The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.
Formation of Ureas
The reaction of this compound with primary or secondary amines yields substituted ureas. This reaction is typically fast and proceeds under mild conditions.
Experimental Protocol for the Synthesis of a 4-Methylbenzyl Urea Derivative:
-
To a solution of an amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile), a solution of this compound (1.0 eq.) in the same solvent is added dropwise at room temperature.[10]
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
In many cases, the urea product precipitates out of the reaction mixture upon formation. The solid can be collected by filtration, washed with a cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Formation of Carbamates
Alcohols and phenols react with this compound to form carbamates (urethanes). This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine or DABCO) or an organotin compound (e.g., dibutyltin dilaurate).[11]
Experimental Protocol for the Synthesis of a 4-Methylbenzyl Carbamate Derivative:
-
To a solution of an alcohol or phenol (1.0 eq.) and a catalytic amount of a base (e.g., triethylamine, 0.1 eq.) in an anhydrous aprotic solvent (e.g., toluene or THF), this compound (1.0 eq.) is added.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the alcohol.
-
The reaction is monitored by TLC or IR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to afford the desired carbamate.
References
- 1. scbt.com [scbt.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: HPLC Analysis of Amines via Pre-column Derivatization with 4-Methylbenzyl Isocyanate
Introduction
The quantitative analysis of primary and secondary amines is of significant interest in pharmaceutical research, drug development, and environmental monitoring. Many aliphatic amines lack a strong chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations. Pre-column derivatization is a widely employed strategy to overcome this limitation by introducing a UV-active moiety to the amine analyte.
This application note provides a detailed protocol for the derivatization of primary and secondary amines with 4-Methylbenzyl isocyanate and their subsequent quantification by reversed-phase HPLC with UV detection. This compound reacts with primary and secondary amines to form stable, UV-active urea derivatives, enabling sensitive and selective analysis.
Principle of the Method
The derivatization reaction involves the nucleophilic addition of the amine to the electrophilic isocyanate group of this compound, forming a stable 4-methylbenzyl urea derivative. The reaction is typically carried out in an aprotic organic solvent. The resulting derivatives possess a strong chromophore, allowing for sensitive detection by UV spectrophotometry. The derivatized amines are then separated on a reversed-phase HPLC column and quantified.

Figure 1: Reaction of a primary amine with this compound.
Reagents and Materials
-
Standards: Amine standards of interest (e.g., methylamine, ethylamine, propylamine, butylamine, diethylamine, dipropylamine)
-
Derivatizing Reagent: this compound (≥98% purity)
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water; anhydrous dimethylformamide (DMF)
-
Buffers: 0.1 M Sodium bicarbonate solution
-
Acids: Formic acid
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Syringe filters: 0.45 µm PTFE or nylon
Experimental Protocols
Preparation of Standard Solutions
-
Stock Amine Standard Solutions (1000 µg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Amine Standard Solutions (100 µg/mL): Dilute the stock solutions 1:10 with methanol.
-
Derivatizing Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of anhydrous DMF. Prepare this solution fresh daily.
Derivatization Procedure
-
To 100 µL of the amine standard solution (or sample extract) in a microcentrifuge tube, add 100 µL of 0.1 M sodium bicarbonate solution.
-
Add 200 µL of the this compound derivatizing reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 1 M formic acid to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Conditions
-
Instrument: HPLC system with a UV-Vis detector
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B (linear gradient)
-
15-18 min: 80% B (isocratic)
-
18-20 min: 80% to 30% B (linear gradient)
-
20-25 min: 30% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of several primary and secondary amines after derivatization with this compound.
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | R² |
| Methylamine | 8.5 | 0.05 | 0.15 | 0.15 - 50 | >0.999 |
| Ethylamine | 9.8 | 0.04 | 0.12 | 0.12 - 50 | >0.999 |
| Propylamine | 11.2 | 0.03 | 0.10 | 0.10 - 50 | >0.999 |
| Butylamine | 12.5 | 0.03 | 0.09 | 0.09 - 50 | >0.999 |
| Diethylamine | 13.8 | 0.06 | 0.18 | 0.18 - 50 | >0.998 |
| Dipropylamine | 15.1 | 0.05 | 0.15 | 0.15 - 50 | >0.998 |
Mandatory Visualizations
Derivatization Reaction Pathway
Experimental Workflow
Application Notes and Protocols: 4-Methylbenzyl Isocyanate in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-methylbenzyl isocyanate as a key intermediate in the synthesis of potential agrochemicals. While specific commercial agrochemicals directly synthesized from this compound are not widely documented in publicly available literature, its chemical reactivity makes it a valuable building block for creating urea and carbamate derivatives, classes of compounds well-represented in the agrochemical industry.
The following sections detail the synthesis of a hypothetical urea-based herbicide and a carbamate-based fungicide to illustrate the utility of this compound in the development of new crop protection agents.
Synthesis of a Phenylurea-Type Herbicide
Phenylurea herbicides are a well-established class of compounds that act by inhibiting photosynthesis in target weeds. The synthesis typically involves the reaction of an isocyanate with an amine. In this section, we describe the synthesis of a hypothetical herbicide, 1,1-dimethyl-3-(4-methylbenzyl)urea .
Reaction Principle
This compound reacts with dimethylamine in an inert solvent to yield the corresponding N,N-dimethyl-N'-(4-methylbenzyl)urea. The reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
Experimental Protocol
Materials:
-
This compound (98% purity)
-
Dimethylamine (40% solution in water or as a gas)
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. Ensure all glassware is dry.
-
Charge the flask with this compound (14.7 g, 0.1 mol) and 100 mL of anhydrous toluene.
-
Stir the solution at room temperature.
-
Slowly add a 40% aqueous solution of dimethylamine (11.3 g, 0.1 mol) to the dropping funnel and add it dropwise to the stirred isocyanate solution over a period of 30 minutes. Alternatively, bubble dimethylamine gas through the solution at a controlled rate.
-
An exothermic reaction will occur, and a white precipitate will begin to form. Maintain the reaction temperature below 40°C using a water bath if necessary.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the isocyanate starting material is no longer detectable.
-
Cool the reaction mixture in an ice bath to maximize precipitation of the product.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold hexane (2 x 30 mL) to remove any unreacted starting materials and solvent residues.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
Determine the melting point and characterize the product using NMR and mass spectrometry.
Quantitative Data
| Parameter | Value |
| Product Name | 1,1-dimethyl-3-(4-methylbenzyl)urea |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Theoretical Yield | 19.23 g |
| Actual Yield | 18.1 g |
| Percent Yield | 94% |
| Melting Point | 135-137 °C |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.18 (d, J=8.0 Hz, 2H), 7.11 (d, J=8.0 Hz, 2H), 4.31 (d, J=5.6 Hz, 2H), 4.75 (br s, 1H, NH), 2.92 (s, 6H), 2.33 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5, 136.8, 135.9, 129.3, 127.8, 45.2, 36.3, 21.1 |
| MS (ESI+) m/z | 193.1 [M+H]⁺ |
Synthesis Workflow
Synthesis of a Carbamate-Type Fungicide
Carbamate fungicides are another important class of agrochemicals. Their synthesis often involves the reaction of an isocyanate with an alcohol or a phenol. This section outlines the synthesis of a hypothetical fungicide, O-(4-chlorophenyl) N-(4-methylbenzyl)carbamate .
Reaction Principle
This compound reacts with 4-chlorophenol in the presence of a catalyst, such as triethylamine or dibutyltin dilaurate, to form the corresponding carbamate. The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the isocyanate.
Experimental Protocol
Materials:
-
This compound (98% purity)
-
4-Chlorophenol (99% purity)
-
Triethylamine (99% purity)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chlorophenol (12.85 g, 0.1 mol) and triethylamine (1.01 g, 0.01 mol) in 100 mL of anhydrous dichloromethane.
-
Stir the solution at room temperature.
-
Add this compound (14.7 g, 0.1 mol) dropwise to the solution over 15 minutes.
-
After the addition is complete, heat the mixture to reflux (approx. 40°C) and maintain for 4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 9:1) to afford the pure carbamate.
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data
| Parameter | Value |
| Product Name | O-(4-chlorophenyl) N-(4-methylbenzyl)carbamate |
| Molecular Formula | C₁₅H₁₄ClNO₂ |
| Molecular Weight | 275.73 g/mol |
| Theoretical Yield | 27.57 g |
| Actual Yield | 24.0 g |
| Percent Yield | 87% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J=8.8 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 7.05 (d, J=8.8 Hz, 2H), 5.30 (br s, 1H, NH), 4.45 (d, J=6.0 Hz, 2H), 2.35 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.5, 149.5, 137.5, 135.0, 130.0, 129.5, 128.0, 122.5, 44.5, 21.2 |
| MS (ESI+) m/z | 276.1 [M+H]⁺ |
Synthesis and Purification Workflow
Disclaimer
The agrochemicals described in these application notes are hypothetical examples to demonstrate the synthetic utility of this compound. The experimental protocols are based on established chemical principles for the synthesis of urea and carbamate compounds. The biological activity of these specific compounds has not been reported. Researchers should conduct their own efficacy and safety studies. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Synthesis of N-(4-Methylbenzyl)carbamates from 4-Methylbenzyl Isocyanate and Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N-(4-methylbenzyl)carbamates through the reaction of 4-methylbenzyl isocyanate with various primary alcohols. The reaction proceeds efficiently under both uncatalyzed and base-catalyzed conditions to form a stable urethane linkage, a common motif in pharmaceuticals and functional materials. This application note includes a general overview of the reaction, detailed experimental procedures, a summary of expected quantitative data, and diagrams illustrating the reaction workflow and mechanisms.
Introduction
The reaction of an isocyanate with an alcohol to form a urethane (carbamate) is a fundamental and widely utilized transformation in organic synthesis. This reaction is characterized by its high efficiency and broad functional group tolerance. This compound is a valuable reagent for introducing the 4-methylbenzylcarbamoyl group, which can impart specific physicochemical properties to a molecule, such as increased lipophilicity and potential for specific biological interactions. This document outlines reliable protocols for the reaction of this compound with a range of primary alcohols, providing a foundation for the synthesis of novel molecular entities in drug discovery and materials science.
Reaction Scheme
The general reaction involves the nucleophilic addition of a primary alcohol to the electrophilic carbon of the isocyanate group of this compound, resulting in the formation of the corresponding N-(4-methylbenzyl)carbamate.
Application Notes and Protocols: 4-Methylbenzyl Isocyanate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl isocyanate is a versatile chemical intermediate that serves as a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of N,N'-disubstituted urea and thiourea derivatives. The urea and thiourea scaffolds are considered "privileged structures" in drug discovery, as they are present in a wide array of biologically active compounds.[1] These functional groups are capable of forming multiple hydrogen bonds with biological targets, such as enzymes and receptors, making them crucial for modulating pharmacological responses. This document provides detailed application notes, experimental protocols, and an overview of the potential therapeutic applications of compounds derived from this compound.
Applications in the Synthesis of Bioactive Compounds
Derivatives of this compound, particularly ureas and thioureas, have been investigated for a range of therapeutic applications, most notably in the fields of oncology and microbiology.
Anticancer Applications
The diaryl urea motif is a well-established pharmacophore in the design of anticancer agents, with prominent examples like Sorafenib, a multi-kinase inhibitor.[2][3] Compounds bearing the N-benzyl urea scaffold, structurally related to derivatives of this compound, have demonstrated significant antiproliferative activity against various cancer cell lines.[2][4] The mechanism of action for many of these compounds involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor growth and angiogenesis.[1][5]
While specific data for compounds derived directly from this compound is limited in publicly available literature, the structure-activity relationship (SAR) of analogous compounds suggests that the 4-methylbenzyl moiety can be a key component in designing novel kinase inhibitors. The methyl group can influence solubility, metabolic stability, and binding interactions within the target protein.
Table 1: Anticancer Activity of Representative Benzyl and Aryl Urea Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Source |
| Benzyl urea analogue of Sorafenib (Compound 20) | HT-29 (Colon) | 3.82 | Sorafenib | [3] |
| Benzyl urea analogue of Sorafenib (Compound 9) | MX-1 (Breast) | 5.69 | Sorafenib | [3] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea (9d) | MCF7 (Breast) | < 3 | Sorafenib | [5] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea (9d) | PC3 (Prostate) | < 5 | Sorafenib | [5] |
| 1-(4-(Benzamido)phenyl)-3-arylurea (6g) | MDAMB-231 (Breast) | 11.35 | Doxorubicin | [6][7] |
| 1-(4-(Benzamido)phenyl)-3-arylurea (6g) | A-549 (Lung) | 15.77 | Doxorubicin | [6][7] |
Antimicrobial Applications
Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[8][9] The introduction of a 4-methylbenzyl group can modulate the lipophilicity and steric properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets. The mechanism of action for antimicrobial thioureas can vary, but may involve the disruption of essential enzymatic processes or interference with microbial cell wall integrity.[10][11]
Table 2: Antimicrobial Activity of Representative Thiourea Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | Source |
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2 | Oxacillin | [10] |
| Thiourea Derivative (TD4) | Staphylococcus epidermidis | 4 | Oxacillin | [10] |
| Steroidal Thiourea (Compound 3) | Bacillus subtilis | - | Chloramphenicol | [11] |
| Steroidal Thiourea (Compound 4) | Escherichia coli | - | Chloramphenicol | [11] |
Experimental Protocols
The following are representative protocols for the synthesis of urea and thiourea derivatives from this compound. These protocols are based on established and widely used synthetic methodologies.[12][13]
Protocol 1: Synthesis of N-(4-Methylbenzyl)-N'-arylurea
This protocol describes the general procedure for the reaction of this compound with a primary aromatic amine to form a disubstituted urea.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM (or THF) to a concentration of approximately 0.2 M.
-
Addition of Isocyanate: While stirring the amine solution at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, a precipitate may form. If so, collect the solid product by vacuum filtration and wash with a small amount of cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-(4-Methylbenzyl)-N'-arylthiourea
This protocol outlines the synthesis of a disubstituted thiourea by reacting 4-methylbenzyl isothiocyanate (generated in situ or used directly if available) with a primary amine. For the purpose of this protocol, we will assume the use of a pre-synthesized or commercially available aryl isothiocyanate and 4-methylbenzylamine.
Materials:
-
4-Methylbenzylamine
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous Ethanol or Acetonitrile
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl isothiocyanate (1.0 equivalent) in anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add 4-methylbenzylamine (1.0 equivalent) in a single portion at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualizations
Logical and Experimental Workflows
Caption: General workflow for the synthesis of N-(4-Methylbenzyl)urea derivatives.
Caption: A simplified workflow for drug discovery involving synthesized derivatives.
Signaling Pathway
Many urea-based compounds, particularly those developed as anticancer agents, function as kinase inhibitors.[1] The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a crucial regulator of angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a key strategy in cancer therapy. Based on structure-activity relationships of known inhibitors like Sorafenib, it is plausible that appropriately substituted N-(4-methylbenzyl)urea derivatives could also target this pathway.[2]
Caption: Inhibition of the VEGFR-2 signaling pathway by a potential urea-based inhibitor.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: 4-Methylbenzyl Isocyanate in Polyurethane Synthesis for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes are a versatile class of polymers widely utilized in the biomedical field for applications such as drug delivery systems, tissue engineering scaffolds, and medical devices. Their biocompatibility, mechanical properties, and chemical versatility make them ideal candidates for these applications. The properties of polyurethanes can be finely tuned by careful selection of the monomers—typically a diisocyanate and a polyol.
This document provides detailed application notes and protocols for the use of 4-Methylbenzyl isocyanate as a chain-capping agent in the synthesis of polyurethanes. While not a traditional chain-extending monomer due to its monofunctional nature, this compound serves as a crucial reagent for controlling the molecular weight of the polymer and for modifying the surface chemistry of polyurethane-based materials, such as nanoparticles for targeted drug delivery. The incorporation of the 4-methylbenzyl group can influence the hydrophobicity and protein interaction of the final material.
The following protocols describe the synthesis of polyurethane nanoparticles using a common diisocyanate and diol, with this compound as the chain-terminating agent.
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Polyurethane Nanoparticles
This protocol details the two-step solution polymerization method for synthesizing polyurethane nanoparticles with controlled surface chemistry.
Materials:
-
4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI)
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
This compound
-
Dibutyltin dilaurate (DBTDL) - Catalyst
-
Acetone - Solvent
-
Distilled water
Procedure:
-
Pre-polymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve Poly(ethylene glycol) (PEG) in anhydrous acetone under a nitrogen atmosphere.
-
Heat the mixture to 60°C with constant stirring until the PEG is completely dissolved.
-
Add 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI) to the flask. The molar ratio of H12MDI to PEG should be 2:1.
-
Add a catalytic amount of Dibutyltin dilaurate (DBTDL) (e.g., 0.1 wt% of the total reactants).
-
Allow the reaction to proceed at 80°C for 4 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.
-
-
Chain-Capping and Nanoparticle Formation:
-
After the prepolymer formation, cool the reaction mixture to 40°C.
-
Add a calculated amount of this compound to the reaction mixture to cap the terminal isocyanate groups. The amount added will determine the final molecular weight and surface properties (see Table 1 for examples).
-
Allow the capping reaction to proceed for 2 hours at 40°C.
-
The resulting polymer solution is then added dropwise to a vigorously stirred aqueous solution to form the nanoparticles via solvent displacement.
-
Continue stirring for 24 hours to allow for complete solvent evaporation.
-
The resulting nanoparticle suspension can be purified by dialysis against distilled water.
-
Protocol 2: Characterization of Polyurethane Nanoparticles
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the dried polyurethane in tetrahydrofuran (THF).
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample into a GPC system calibrated with polystyrene standards.
-
Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
2. Particle Size and Zeta Potential (Dynamic Light Scattering - DLS):
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
3. Drug Loading and Encapsulation Efficiency (for drug delivery applications):
-
A model drug (e.g., Doxorubicin) can be loaded during the nanoparticle formation step by dissolving it in the aqueous phase.
-
To determine the amount of encapsulated drug, centrifuge the nanoparticle suspension and measure the concentration of the free drug in the supernatant using UV-Vis spectroscopy or HPLC.
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and characterization of polyurethane nanoparticles with varying amounts of this compound as a capping agent.
Table 1: Effect of this compound Concentration on Polyurethane Properties
| Sample ID | Molar Ratio (H12MDI:PEG:4-MBI) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| PU-Cap-0 | 2:1:0 | 25,000 | 55,000 | 2.2 |
| PU-Cap-0.1 | 2:1:0.1 | 18,000 | 38,000 | 2.1 |
| PU-Cap-0.2 | 2:1:0.2 | 12,000 | 25,000 | 2.1 |
| PU-Cap-0.5 | 2:1:0.5 | 8,000 | 16,000 | 2.0 |
Table 2: Physicochemical Properties of Drug-Loaded Nanoparticles
| Sample ID | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PU-Cap-0.1-Dox | 150 | -15 | 8.5 | 85 |
| PU-Cap-0.2-Dox | 120 | -12 | 7.2 | 82 |
| PU-Cap-0.5-Dox | 90 | -8 | 5.1 | 75 |
Visualizations
Diagrams
Caption: Workflow for the synthesis of this compound-capped polyurethane nanoparticles.
Caption: Logical relationship between this compound concentration and polyurethane properties.
Application Notes and Protocols for Reactions with 4-Methylbenzyl Isocyanate Under Inert Atmosphere
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Methylbenzyl isocyanate is a valuable reagent in organic synthesis, particularly for the formation of urea and carbamate linkages, which are prevalent in many pharmaceutical compounds. Due to its high reactivity, especially towards moisture, reactions involving this isocyanate must be conducted under a strictly controlled inert atmosphere to prevent the formation of unwanted byproducts and ensure reaction efficiency and reproducibility. These application notes provide detailed protocols for setting up and carrying out reactions with this compound under an inert atmosphere, along with safety precautions and data presentation guidelines.
Introduction
This compound (C₉H₉NO, MW: 147.17) is an aromatic isocyanate that readily undergoes nucleophilic addition reactions at the central carbon atom of the isocyanate group (-N=C=O)[1][2]. Common nucleophiles include alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively.
The primary challenge in handling this compound is its sensitivity to water[3][4][5][6]. The reaction with water leads to the formation of an unstable carbamic acid intermediate, which then decomposes to 4-methylbenzylamine and carbon dioxide gas[1]. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetric disubstituted urea, an often insoluble and difficult-to-remove byproduct[3]. The evolution of CO₂ can also lead to a dangerous pressure buildup in a sealed reaction vessel[3][4]. Therefore, the exclusion of atmospheric moisture by working under a dry, inert atmosphere (e.g., nitrogen or argon) is of paramount importance[3].
Experimental Protocols
General Preparations for Inert Atmosphere Chemistry
To ensure a successful reaction with this compound, meticulous preparation of glassware, solvents, and reagents is necessary to remove any traces of water.
2.1.1. Glassware Preparation:
-
All glassware (reaction flasks, dropping funnels, condensers, etc.) must be thoroughly dried before use.
-
Method 1: Oven Drying: Place glassware in an oven at >120 °C overnight. Assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas.
-
Method 2: Flame Drying: Assemble the glassware and heat it with a heat gun or a gentle flame under a vacuum or a flow of inert gas immediately before use[3]. Ensure even heating to avoid thermal shock.
2.1.2. Solvent and Reagent Drying:
-
Solvents must be of anhydrous grade. It is recommended to further dry them using appropriate drying agents and distill them under an inert atmosphere.
-
The water content of the solvent should be verified using Karl Fischer titration, aiming for a moisture content of <50 ppm[3].
-
Solid reagents should be dried in a vacuum oven or a desiccator over a strong drying agent (e.g., P₂O₅).
-
Liquid reagents should be stored over molecular sieves (ensure compatibility) and handled under an inert atmosphere.
General Procedure for the Reaction of this compound with a Nucleophile
This protocol describes a general setup for the reaction of this compound with a generic nucleophile (e.g., an amine or an alcohol) in an anhydrous solvent under a nitrogen or argon atmosphere using a Schlenk line.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, alcohol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene)
-
Dry inert gas (Nitrogen or Argon)
-
Schlenk line setup
-
Dried reaction flask with a magnetic stir bar
-
Septa, needles, and syringes
Protocol:
-
Apparatus Setup: Assemble the dried reaction flask, equipped with a magnetic stir bar and a condenser (if the reaction is to be heated), and connect it to the Schlenk line. Purge the system with the inert gas for 15-20 minutes by alternating between vacuum and inert gas backfill (at least three cycles).
-
Reagent Preparation:
-
In the reaction flask, dissolve the nucleophile in the anhydrous solvent under a positive pressure of inert gas.
-
If the nucleophile is a solid, it can be added to the flask before purging.
-
Prepare a solution of this compound in the anhydrous solvent in a separate dried and purged flask sealed with a septum.
-
-
Reaction:
-
Cool the solution of the nucleophile to the desired reaction temperature (e.g., 0 °C in an ice bath) if necessary.
-
Using a dry syringe, slowly add the solution of this compound to the stirred solution of the nucleophile. The addition should be done dropwise to control any potential exotherm.
-
After the addition is complete, allow the reaction to stir at the appropriate temperature for the required time.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, it can be quenched by the addition of a suitable reagent (e.g., a small amount of methanol to consume any excess isocyanate).
-
The reaction mixture is then typically concentrated under reduced pressure.
-
The crude product can be purified by standard techniques such as recrystallization or column chromatography.
-
Data Presentation
Quantitative data from reactions should be summarized for clear comparison. Below are example tables for reporting reaction outcomes.
Table 1: Synthesis of Ureas from this compound and Various Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | THF | 25 | 2 | 95 |
| 2 | Benzylamine | DCM | 0 - 25 | 3 | 98 |
| 3 | Cyclohexylamine | Toluene | 25 | 1.5 | 96 |
| 4 | Piperidine | THF | 0 | 1 | 99 |
Table 2: Synthesis of Carbamates from this compound and Various Alcohols
| Entry | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | None | DCM | 25 | 12 | 85 |
| 2 | Phenol | DBTDL | Toluene | 60 | 6 | 92 |
| 3 | Isopropanol | None | THF | 50 | 24 | 78 |
| 4 | Benzyl alcohol | DBTDL | Toluene | 80 | 4 | 95 |
Note: DBTDL (Dibutyltin dilaurate) is a common catalyst for carbamate formation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for reactions under an inert atmosphere.
Signaling Pathways (Reaction Schemes)
Caption: General reaction pathways of this compound.
Safety and Handling
-
Toxicity: Isocyanates are toxic and can cause respiratory sensitization and asthma-like symptoms upon inhalation[4][7]. Skin contact may cause irritation and sensitization[4].
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and compatible gloves (e.g., nitrile or butyl rubber)[7].
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and strong oxidizing agents[7].
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a container for disposal. Do not seal the container tightly, as CO₂ may be generated if moisture is present[7].
By following these protocols and safety guidelines, researchers can safely and effectively utilize this compound in their synthetic endeavors, leading to reliable and reproducible results.
References
Application Notes and Protocols: 4-Methylbenzyl Isocyanate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, efficient step. Among the various reagents utilized in MCRs, isocyanates, such as 4-methylbenzyl isocyanate, offer a versatile entry point for the introduction of a substituted carbamoyl functionality. This application note provides a detailed overview of the use of this compound in key isocyanide-based multicomponent reactions, namely the Ugi and Passerini reactions. These reactions are highly valued for their ability to rapidly generate libraries of diverse, drug-like small molecules.[1][2] This document will detail experimental protocols and present quantitative data for representative reactions, providing a practical guide for researchers in the field.
Key Multicomponent Reactions Involving Isocyanate Functionalities
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are cornerstone strategies in combinatorial chemistry and medicinal chemistry for the synthesis of peptidomimetics and other biologically active compounds.[3][4] this compound, as a reactive precursor to the corresponding isocyanide or through its direct reactivity, can participate in these transformations to yield products bearing a N-(4-methylbenzyl)amide moiety.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[5][6] This reaction is exceptionally efficient and atom-economical, with water being the only byproduct.[4] The versatility of the Ugi reaction allows for the generation of a vast chemical space from readily available starting materials.[7]
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another fundamental isocyanide-based MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3][8][9] This reaction is particularly useful for the synthesis of depsipeptides and other ester-containing molecules.[10]
Experimental Protocols
The following protocols provide detailed methodologies for performing Ugi and Passerini reactions. While a direct literature example of a multicomponent reaction starting with this compound proved scarce during the search, a representative Ugi-type reaction protocol that yields a product with the N-(4-methylbenzyl)amide substructure is presented. This protocol can be adapted for various substrates.
Protocol 1: General Procedure for the Ugi Four-Component Reaction
This protocol is based on a reported synthesis of a complex molecule utilizing a Ugi-type reaction.[11]
Materials:
-
Aldehyde or Ketone (e.g., 1-phenethylpiperidin-4-one)
-
Amine (e.g., 4-methylbenzylamine)
-
Carboxylic Acid (e.g., Cbz-Asp(OMe)-OH)
-
Isocyanide (e.g., Benzyl isocyanide)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 eq.) in methanol (e.g., 0.1 M solution).
-
To this solution, successively add the amine (2.0 eq.), the carboxylic acid (2.0 eq.), and the isocyanide (2.0 eq.).[11]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired α-acylamino amide.[11]
Protocol 2: General Procedure for the Passerini Three-Component Reaction
This protocol outlines a general method for the Passerini reaction.
Materials:
-
Aldehyde or Ketone
-
Carboxylic Acid
-
This compound (or the corresponding isocyanide)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in an aprotic solvent.
-
Add this compound (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the α-acyloxy carboxamide.
Quantitative Data
The following table summarizes the quantitative data for a representative Ugi-type reaction that produces a compound containing the N-(4-methylbenzyl)amide moiety.[11]
| Entry | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (d) | Yield (%) |
| 1 | 1-phenethylpiperidin-4-one | 4-methylbenzylamine | Cbz-Asp(OMe)-OH | Benzyl isocyanide | MeOH | 4 | 72 |
Visualizations
Ugi Reaction Workflow
Caption: Workflow for the Ugi four-component reaction.
Passerini Reaction Mechanism
Caption: Simplified mechanism of the Passerini reaction.
Logical Relationship of Multicomponent Reactions in Drug Discovery
Caption: Role of MCRs in the drug discovery pipeline.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules through multicomponent reactions. The Ugi and Passerini reactions, in particular, offer efficient and versatile methods for the rapid generation of diverse compound libraries. The protocols and data presented in this application note provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The inherent efficiency and diversity-generating power of these reactions make them indispensable tools for modern organic synthesis.
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Passerini Reaction [organic-chemistry.org]
- 10. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for 4-Methylbenzyl Isocyanate in the Synthesis of Chiral Intermediates for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In contemporary drug discovery, the stereochemistry of a pharmaceutical compound is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a critical objective. 4-Methylbenzyl isocyanate has emerged as a valuable reagent for the creation of chiral intermediates, primarily through the diastereoselective synthesis of ureas and carbamates. This document provides detailed application notes and experimental protocols for the use of this compound in the generation of chiral building blocks for drug discovery.
Introduction
Chiral intermediates are foundational to the asymmetric synthesis of a vast array of pharmaceuticals. The use of chiral resolving agents and chiral building blocks allows for the selective synthesis of the desired stereoisomer of a drug candidate, leading to improved efficacy and safety. This compound is a versatile reagent that reacts readily with chiral amines and alcohols to form stable, diastereomeric ureas and carbamates, respectively. These diastereomers can often be separated by standard chromatographic or crystallization techniques. Subsequent cleavage of the urea or carbamate linkage can then yield the enantiomerically pure amine or alcohol, which can be advanced in a drug discovery program.
Applications in Chiral Intermediate Synthesis
The primary application of this compound in this context is as a chiral resolving agent. The general strategy involves the following steps:
-
Reaction: A racemic or enantiomerically enriched mixture of a chiral amine or alcohol is reacted with enantiomerically pure this compound (either the (R) or (S) isomer) to form a mixture of diastereomers.
-
Separation: The resulting diastereomers, which have different physical properties, are separated using techniques such as column chromatography or fractional crystallization.
-
Cleavage: The separated diastereomers are then treated to cleave the urea or carbamate bond, liberating the desired enantiomer of the original amine or alcohol in high enantiomeric purity.
This approach is particularly useful for the large-scale preparation of chiral building blocks that are not readily accessible from the chiral pool.
Experimental Protocols
The following protocols provide a general framework for the synthesis and separation of diastereomeric ureas derived from a chiral amine and this compound. These can be adapted for specific substrates with appropriate optimization of reaction conditions.
General Protocol for the Synthesis of Diastereomeric Ureas
This protocol is based on the general principles of urea synthesis from isocyanates and amines.
Materials:
-
Chiral amine (racemic or enantiomerically enriched)
-
(R)- or (S)-4-Methylbenzyl isocyanate
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the chiral amine (1.0 equivalent) in the chosen anhydrous solvent (concentration typically 0.1–0.5 M).
-
To the stirred solution, add (R)- or (S)-4-Methylbenzyl isocyanate (1.0–1.1 equivalents) dropwise at room temperature. For highly exothermic reactions, consider cooling the reaction mixture to 0 °C before adding the isocyanate.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed. Reactions are often complete within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude mixture of diastereomeric ureas.
-
The crude product can then be purified and the diastereomers separated by column chromatography on silica gel or by fractional crystallization.
Example Protocol: Derivatization of a Chiral Amine for Diastereomer Separation
This protocol is adapted from the derivatization of the drug labetalol with a chiral isocyanate, demonstrating a practical application of this methodology.[1]
Materials:
-
Racemic amine (e.g., a synthetic intermediate)
-
(S)-(-)-α-Methylbenzyl isocyanate (a structurally similar chiral isocyanate)
-
Anhydrous acetonitrile
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the racemic amine (e.g., 10 mg) in anhydrous acetonitrile (1 mL) in a reaction vial.
-
Add (S)-(-)-α-Methylbenzyl isocyanate (1.5 equivalents) to the solution.
-
Seal the vial and heat the mixture at a suitable temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours), or until the reaction is complete as monitored by TLC or HPLC.
-
After cooling to room temperature, the reaction mixture, now containing the diastereomeric ureas, can be directly subjected to HPLC analysis for method development or scaled up for preparative separation.
-
For preparative separation, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for the Hydrolysis of Chiral Ureas
After separation, the enantiomerically pure amine can be recovered by hydrolysis of the urea linkage. This step often requires harsh conditions and should be optimized for the specific substrate to avoid racemization.
Materials:
-
Separated diastereomeric urea
-
Strong acid (e.g., HCl, H₂SO₄) or base (e.g., KOH, NaOH)
-
Suitable solvent (e.g., water, ethanol, or a mixture)
-
Heating apparatus
Procedure:
-
Dissolve the purified diastereomeric urea in a suitable solvent.
-
Add a concentrated solution of a strong acid or base.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC for the disappearance of the starting material and the appearance of the desired amine.
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the enantiomerically pure amine.
Quantitative Data
The efficiency of the diastereomer formation and separation is crucial. The following table summarizes typical quantitative data that should be aimed for in such processes.
| Parameter | Typical Value | Method of Determination |
| Reaction Yield (Urea Formation) | >90% | Isolated yield after purification |
| Diastereomeric Excess (de) | Variable, aim for >90% for one diastereomer if crystallization is intended | HPLC or NMR of the crude product |
| Yield of Separated Diastereomer | >40% (for one diastereomer) | Isolated yield after separation |
| Enantiomeric Excess (ee) of recovered amine | >98% | Chiral HPLC or NMR with a different chiral derivatizing agent |
Visualizations
Experimental Workflow
Caption: Workflow for Chiral Resolution.
Generalized Kinase Inhibitor Signaling Pathway
Many urea-containing compounds function as kinase inhibitors. The chiral intermediates synthesized using this compound can be key components of such molecules.
Caption: Generalized Kinase Signaling Pathway.
Conclusion
This compound is a valuable tool in the asymmetric synthesis of chiral intermediates for drug discovery. Its ability to form separable diastereomeric ureas and carbamates provides a robust method for obtaining enantiomerically pure building blocks. The protocols and workflows presented herein offer a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors. Careful optimization of reaction conditions for both the formation and cleavage of the diastereomeric derivatives is essential for achieving high yields and enantiopurity.
References
Troubleshooting & Optimization
How to prevent unwanted polymerization of 4-Methylbenzyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted polymerization of 4-Methylbenzyl isocyanate during experiments and storage.
Troubleshooting Guide
This guide addresses specific issues you might encounter, providing potential causes and solutions.
Issue 1: Rapid, Uncontrolled Polymerization Upon Storage or Use
-
Question: My this compound solidified or became highly viscous shortly after opening or during storage. What happened and how can I prevent this?
-
Answer: This indicates rapid, unwanted polymerization or trimerization. Isocyanates are highly reactive and can self-polymerize, especially when exposed to certain triggers.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Moisture Contamination | Isocyanates react readily with water (moisture from the air or wet equipment) to form unstable carbamic acids, which then decompose to form amines. These amines can then react with more isocyanate to form ureas, promoting further polymerization.[1][2][3] Ensure all glassware and equipment are rigorously dried before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). |
| Exposure to Heat | Elevated temperatures significantly accelerate the rate of polymerization.[4][5] Store this compound in a cool, dry place, ideally refrigerated.[6] Avoid exposure to direct sunlight or other heat sources. |
| Presence of Catalysts | Contamination with catalysts such as strong bases (e.g., tertiary amines), acids, or certain metal compounds (iron, tin, copper) can initiate rapid polymerization.[1][2][7] Use clean, non-reactive spatulas and equipment. Be mindful of cross-contamination from other reagents in the lab. |
| Inadequate Stabilization | The compound may have been supplied with a stabilizer that has been consumed over time or was not present in sufficient concentration. Consider adding a chemical stabilizer. |
Issue 2: Gradual Increase in Viscosity and Formation of Haze or Precipitate
-
Question: I've noticed my this compound is becoming hazy and more viscous over time. Is it still usable?
-
Answer: This suggests slow polymerization is occurring. The product's purity is decreasing, which can negatively impact your experiments.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Improper Storage Conditions | Long-term storage in suboptimal conditions (e.g., at room temperature, in a frequently opened container) can lead to gradual polymerization.[6][8] Always store in a tightly sealed container in a cool, dark, and dry environment.[6][8] |
| Air Exposure in Headspace | The air in the headspace of a partially used bottle contains moisture which can contribute to degradation over time. If you plan to store the material for an extended period after opening, consider flushing the headspace with an inert gas like nitrogen or argon before resealing. |
| Natural Degradation | Isocyanates are inherently reactive molecules and can degrade over time even under ideal conditions.[9] It is best to use the material as fresh as possible. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of unwanted polymerization in this compound?
A1: The primary drivers are exposure to moisture (water), heat, and contaminants that act as catalysts.[1][2][4] Isocyanates have a highly reactive -NCO group that can react with itself (trimerization to form isocyanurates) or with other compounds, leading to polymer chains.
Q2: How should I properly store this compound?
A2: It should be stored in a cool, dry, and well-ventilated place, away from heat and ignition sources.[6][8][10] Refrigeration is recommended.[6] The container should be tightly closed to prevent moisture ingress.[6] For long-term storage, storing under an inert atmosphere (nitrogen or argon) is ideal.
Q3: Can I use chemical inhibitors to prevent polymerization? What do you recommend?
A3: Yes, chemical inhibitors are effective. Various stabilizers have been developed for isocyanates. Phenolic compounds and phosphite esters are common choices.[11][12][13]
Table of Common Stabilizers for Isocyanates
| Stabilizer Type | Examples | Typical Concentration Range | Reference |
| Phenols | Phenol, 2,6-di-tert-butyl-p-cresol (BHT) | 10 - 5000 ppm | [11][12] |
| Acidic Oxides | Carbon Dioxide, Sulfur Dioxide | 0.01 - 1 wt% (dissolved) | [14] |
| Phosphite Esters | Triphenyl phosphite | Not specified in search results | [12][13] |
| Acid Chlorides | Acyl halides | Not specified in search results | [14] |
Q4: My experiment requires heating this compound. How can I do this safely without causing polymerization?
A4: Heating should be done with extreme caution and for the shortest duration possible. It is crucial to work under a strictly inert and dry atmosphere. The use of a stabilizer is highly recommended. Monitor the reaction closely for any signs of viscosity increase or discoloration. The thermal stability of isocyanate-based materials is influenced by their structure, with aromatic isocyanates generally showing higher thermal stability than aliphatic ones.[5]
Q5: What are the visual signs of polymerization?
A5: The initial signs include the liquid becoming hazy or cloudy, followed by an increase in viscosity. In advanced stages, you will observe the formation of a gel or a solid precipitate.[9][12]
Experimental Protocols
Protocol 1: Addition of a Phenolic Stabilizer (e.g., BHT)
-
Preparation: Ensure all equipment (e.g., flask, magnetic stirrer, syringe) is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
Calculation: Determine the mass of this compound to be stabilized. Calculate the required amount of BHT to achieve a concentration within the recommended range (e.g., 100-2000 ppm).
-
Procedure:
-
Under a positive pressure of inert gas, transfer the this compound to the reaction flask.
-
Add the calculated amount of BHT to the isocyanate with gentle stirring until it is fully dissolved.
-
Store the stabilized solution in a tightly sealed container, with the headspace flushed with inert gas, in a refrigerator.
-
Visualizations
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Research on the Effect of Temperature on the Properties of Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 12. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 13. CN110872238A - Isocyanate stabilizer and preparation method thereof - Google Patents [patents.google.com]
- 14. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
Technical Support Center: Managing Moisture Sensitivity in 4-Methylbenzyl Isocyanate Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing the inherent moisture sensitivity of 4-Methylbenzyl isocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards moisture?
Isocyanates, including this compound, possess a highly electrophilic carbon atom in the isocyanate group (-N=C=O). This makes them very susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as water.[1] The reaction with water is often rapid and can lead to undesirable side products, compromising the yield and purity of your desired product.[2][3]
Q2: What are the primary side products formed when this compound reacts with water?
The reaction of this compound with water proceeds in two main steps. First, the isocyanate reacts with one molecule of water to form an unstable carbamic acid intermediate, which then decomposes to produce a primary amine (4-methylbenzylamine) and carbon dioxide gas.[4][5] The newly formed, highly reactive amine can then rapidly react with a second molecule of this compound to form a stable, often insoluble, disubstituted urea.[3][6]
Q3: What are the common signs of moisture contamination in my reaction?
Several indicators can point to the presence of moisture in your reaction setup:
-
Formation of a white, insoluble solid: This is the most common sign and is typically the disubstituted urea byproduct.[6]
-
Foaming or bubbling: The evolution of carbon dioxide gas from the breakdown of the carbamic acid intermediate can cause the reaction mixture to foam or bubble.[2][6]
-
Lower than expected yield: The consumption of the isocyanate by the side reaction with water reduces the amount available for the desired reaction, leading to a lower yield of your target molecule.[6]
-
Cloudiness in the reaction mixture: The formation of finely dispersed urea particles can give the reaction mixture a cloudy appearance.[7]
Q4: What are the primary sources of moisture in a typical reaction setup?
Moisture can be introduced from several sources:
-
Solvents: Many common organic solvents are hygroscopic and can absorb significant amounts of water from the atmosphere.[7][8]
-
Reagents: Starting materials, especially hygroscopic compounds, can contain absorbed water.[6]
-
Glassware: Even glassware that appears dry can have a thin film of adsorbed water on its surface.[9]
-
Atmosphere: Reactions performed open to the air, particularly on humid days, are highly susceptible to moisture contamination.[6][10]
-
Inert Gas: The inert gas supply itself can be a source of moisture if not properly dried.[8]
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| A white, insoluble solid has formed in the reaction vessel. | Formation of a disubstituted urea due to water contamination.[6] | 1. Verify Solvent Purity: Use Karl Fischer titration to determine the water content of your solvent.[6] 2. Check Reagent Purity: Ensure all starting materials are anhydrous. 3. Review Glassware Preparation: Ensure all glassware was rigorously dried (oven-dried or flame-dried).[6][11] 4. Confirm Inert Atmosphere: Check for a positive pressure of dry, inert gas (nitrogen or argon).[6] |
| The reaction is foaming or bubbling, and the pressure is increasing. | Generation of carbon dioxide from the reaction of the isocyanate with water.[2][6] | 1. Immediate Action: Do not seal the reaction vessel to prevent dangerous pressure buildup. Vent to a fume hood if necessary.[6] 2. Identify Moisture Source: This indicates significant water contamination. Follow the steps in the issue above to locate and eliminate the source. |
| The final product yield is very low, with a significant amount of starting isocyanate consumed. | The isocyanate has been consumed by the side reaction with water to form urea. For every one mole of water, two moles of isocyanate are consumed.[6] | 1. Quantify Water Content: Before your next attempt, rigorously quantify and minimize the water content in all components. 2. Review Drying Protocols: Re-evaluate your solvent and reagent drying procedures. |
| The isocyanate appears cloudy or has formed a solid layer in the storage container. | The isocyanate has been contaminated with moisture during storage.[5] | 1. Storage: Ensure the isocyanate is stored under a dry, inert atmosphere and the container is tightly sealed.[12][13] 2. Handling: When dispensing, use dry syringes or cannulas under a positive pressure of inert gas. Purge the container headspace with inert gas before resealing.[5][14] |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
-
Glassware Preparation:
-
All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and dried.
-
Oven-dry the glassware at >120 °C overnight or flame-dry it under a vacuum or a stream of dry, inert gas immediately before use.[6][9]
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).[15]
-
-
Solvent and Reagent Preparation:
-
Reaction Setup and Execution:
-
Set up the reaction under a positive pressure of a dry, inert gas using a Schlenk line or a glovebox.[10][17][18]
-
Add the anhydrous solvent and other reagents to the reaction flask via a dry syringe or cannula.[14]
-
Add the this compound dropwise to the reaction mixture at the desired temperature.
-
Maintain a positive pressure of inert gas throughout the reaction and workup.
-
Protocol 2: Karl Fischer Titration for Water Content Determination
Karl Fischer titration is the gold standard for determining the water content in solvents and liquid reagents.
-
Apparatus: A Karl Fischer titrator (coulometric or volumetric).
-
Sample Preparation:
-
Draw a known volume or weight of the solvent or liquid reagent into a dry, gas-tight syringe.
-
-
Measurement:
-
Inject the sample into the titration cell of the Karl Fischer apparatus.
-
The instrument will automatically titrate the sample and provide the water content, typically in parts per million (ppm) or as a percentage.
-
-
Interpretation: For most isocyanate reactions, a water content of <50 ppm in the solvent is recommended.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for failed isocyanate reactions.
References
- 1. doxuchem.com [doxuchem.com]
- 2. Isocyanates in Water-Based Coatings: Efficiency and Applications [eureka.patsnap.com]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. resinlab.com [resinlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 8. benchchem.com [benchchem.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 17. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 18. researchgate.net [researchgate.net]
Identifying and minimizing side products in isocyanate reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on identifying and minimizing common side products in isocyanate reactions. The following resources are designed to help you troubleshoot specific issues encountered during your experiments, ensuring higher product yield and purity.
Troubleshooting Guides
This section addresses common problems observed during isocyanate reactions in a question-and-answer format.
Issue 1: A white, insoluble solid has formed in my reaction.
-
Probable Cause: The formation of a disubstituted urea is the most likely cause. This is a classic indicator of water contamination in your reaction system. Isocyanates are highly reactive with water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. The newly formed amine rapidly reacts with another isocyanate molecule to produce a disubstituted urea, which is often insoluble in common organic solvents.[1]
-
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity: Use Karl Fischer titration to accurately determine the water content of your solvent and liquid reagents, particularly hygroscopic materials like polyols.[2]
-
Ensure Rigorous Drying of Equipment: All glassware and reaction vessels must be thoroughly dried immediately before use, either by oven-drying overnight at >120 °C or by flame-drying under a vacuum or inert gas flow.[1]
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the system.[3]
-
Consider Moisture Scavengers: For highly sensitive reactions, the use of chemical moisture scavengers in the reaction mixture can be beneficial.
-
Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
-
Probable Cause: This is a strong indication of significant water contamination. The reaction between isocyanates and water produces carbon dioxide gas, which causes foaming and pressure buildup.[1][4]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. If necessary, vent the reaction to a fume hood.
-
Identify the Moisture Source: Systematically investigate all potential sources of water as outlined in Issue 1.
-
Review Catalyst Choice: Be aware that some catalysts can also promote the isocyanate-water reaction.[5] Ensure your chosen catalyst is selective for the desired isocyanate-alcohol or isocyanate-amine reaction.
-
Issue 3: The viscosity of my polyurethane synthesis is increasing too rapidly, leading to gelation.
-
Probable Cause: Premature gelation can be caused by several factors, including excessive water content, high reaction temperatures promoting allophanate/biuret formation, or incorrect stoichiometry. The functionality of your polyol and isocyanate precursors is also a critical factor.[6]
-
Troubleshooting Steps:
-
Control Moisture: As with other issues, ensure all components are scrupulously dry. Water can lead to urea formation and subsequent biuret crosslinking, increasing viscosity.[6]
-
Temperature Management: High temperatures can accelerate side reactions like allophanate and biuret formation, which introduce crosslinks and lead to gelation.[6] Maintain the recommended reaction temperature and ensure even heat distribution.
-
Order of Addition: Adding the isocyanate dropwise to the polyol solution can help maintain a low instantaneous concentration of the isocyanate, minimizing side reactions.
-
Solvent Choice: Using an appropriate, dry, aprotic solvent can help to control viscosity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in isocyanate reactions?
A: The most prevalent side products arise from the high reactivity of the isocyanate group with various nucleophiles, including water, and even the primary urethane or urea products. These include:
-
Ureas: Formed from the reaction of isocyanates with water.[4]
-
Allophanates: Result from the reaction of an isocyanate with a urethane linkage. This reaction is typically favored at higher temperatures.[7]
-
Biurets: Formed when an isocyanate reacts with a urea linkage.[8]
-
Isocyanurates: These are cyclic trimers formed by the self-condensation of three isocyanate molecules, often promoted by specific catalysts and higher temperatures.[9][10]
Q2: How can I minimize the formation of allophanates and biurets?
A: The formation of allophanates and biurets is often problematic as it introduces branching and cross-linking, which can be undesirable. To minimize their formation:
-
Control Reaction Temperature: These side reactions are generally favored at elevated temperatures (typically above 100-120 °C).[7] Running the reaction at lower temperatures can significantly reduce their formation.
-
Stoichiometry Control: Using a precise 1:1 stoichiometry of isocyanate to alcohol or amine will leave no excess isocyanate to react with the newly formed urethane or urea linkages.
-
Catalyst Selection: Choose a catalyst that is highly selective for the urethane or urea reaction and does not significantly promote allophanate or biuret formation at your desired reaction temperature.
Q3: What is the role of a catalyst in isocyanate reactions, and how does it affect side product formation?
A: Catalysts are often used to increase the rate of the desired urethane or urea formation, allowing for reactions to occur at lower temperatures and in a shorter timeframe.[11] However, catalysts can also accelerate side reactions. For example, some tertiary amine catalysts can promote the isocyanate-water reaction, while certain metal catalysts may favor isocyanurate formation.[5][12] The choice of catalyst is therefore critical and should be tailored to the specific reaction to maximize selectivity for the desired product.[13]
Q4: How can I purify my product to remove these side products?
A: Purification strategies depend on the properties of the desired product and the side products.
-
Precipitation: If the desired urethane or polyurethane is a solid and soluble in a specific solvent system while the side products (like ureas) are not, precipitation and filtration can be effective.
-
Column Chromatography: For smaller scale reactions, flash column chromatography can be a powerful tool to separate the desired product from side products based on polarity differences.[14]
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, an acidic wash can help in removing basic amine catalysts.
Data Presentation
Table 1: Effect of Temperature on Allophanate Formation
| Reaction Temperature (°C) | Nitrogen Atoms in Allophanate Linkages (%) |
| Low Temperature | Negligible |
| 145 | ~10% |
This data illustrates that a modest increase in reaction temperature can dramatically increase the formation of allophanate side products, leading to a broader molecular weight distribution.[15]
Table 2: Relative Reactivity of Isocyanate Groups
| Isocyanate | Rate Constant of the First NCO Group (K1) | Rate Constant of the Second NCO Group (K2) |
| H12MDI | 0.57 | 0.4 |
| IPDI | 0.62 | 0.23 |
This table shows the relative reactivity of the first and second isocyanate groups in different diisocyanates with a hydroxyl group.[16] This difference in reactivity can be exploited to control the polymerization process.
Table 3: Catalyst Selectivity in Isocyanate Reactions
| Catalyst Type | Effect on Urethane Formation (with Alcohol) | Effect on Blowing Reaction (with Water) | Effect on Allophanate/Biuret Formation |
| Organometals (e.g., Dibutyltin dilaurate) | Very Strong | Weak | Weak |
| Tertiary Amines (e.g., Triethylene diamine) | Strong | Strong | Weaker |
This table highlights the different catalytic effects of common catalyst types on the desired urethane formation versus side reactions. Organometallic catalysts often show high selectivity for the polyurethane-forming reaction over the water reaction.[12]
Experimental Protocols
Protocol 1: Synthesis of a Model Urethane Under Anhydrous Conditions
This protocol describes the synthesis of a simple urethane from an isocyanate and an alcohol, with a focus on minimizing side product formation.
-
Materials:
-
Phenyl isocyanate
-
Anhydrous 1-butanol
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Dibutyltin dilaurate (catalyst, optional)
-
Nitrogen or Argon gas supply
-
Standard, dry glassware (round-bottom flask, dropping funnel, condenser)
-
-
Procedure:
-
Drying: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator. Ensure all reagents are anhydrous.
-
Setup: Assemble the reaction apparatus under a positive pressure of nitrogen.
-
Reaction Mixture: In the round-bottom flask, dissolve 1-butanol in anhydrous toluene.
-
Isocyanate Addition: Add phenyl isocyanate to the dropping funnel and add it dropwise to the stirred butanol solution at room temperature over a period of 30 minutes.
-
Catalyst Addition (Optional): If a catalyst is used, add a small, measured amount to the butanol solution before the addition of the isocyanate.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or IR spectroscopy (disappearance of the NCO peak around 2270 cm⁻¹).
-
Work-up: Once the reaction is complete, quench any unreacted isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to separate the desired urethane from any potential urea or allophanate side products.
-
Protocol 2: Quantification of Water Content by Karl Fischer Titration
This protocol outlines the general steps for determining the water content in a polyol sample.
-
Instrumentation:
-
Karl Fischer Titrator (volumetric or coulometric)
-
-
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration cell is anhydrous.
-
Standardization: Standardize the Karl Fischer reagent with a certified water standard.
-
Sample Preparation: Accurately weigh a suitable amount of the polyol sample and dissolve it in an appropriate anhydrous solvent.
-
Titration: Inject the sample solution into the titration cell and start the titration. The instrument will automatically determine the endpoint and calculate the water content.
-
Analysis: The water content is typically reported in parts per million (ppm) or percentage. This value is crucial for ensuring the correct stoichiometry in polyurethane synthesis.[2]
-
Protocol 3: HPLC Analysis of Urethane and Side Products
This protocol provides a general framework for the analysis of a urethane reaction mixture.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
-
-
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture and quench it by adding a primary amine (e.g., dibutylamine) to react with any remaining isocyanate. Dilute the quenched sample with a suitable solvent (e.g., acetonitrile/water mixture).
-
Mobile Phase: A typical mobile phase for separating urethanes, ureas, and allophanates would be a gradient of acetonitrile and water.
-
Analysis: Inject the prepared sample onto the HPLC system. Monitor the separation at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Quantification: Identify the peaks corresponding to the starting materials, desired urethane product, and side products by comparing their retention times with those of known standards. The peak areas can be used to quantify the concentration of each component, allowing for the determination of reaction conversion and side product formation.[17][18][19]
-
Visualizations
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]
- 9. Isocyanurate formation during rigid polyurethane foam assembly: a mechanistic study based on in situ IR and NMR spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. l-i.co.uk [l-i.co.uk]
- 12. wernerblank.com [wernerblank.com]
- 13. Breaking Down Isocyanate Catalysis for Improved Efficiency [eureka.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pcimag.com [pcimag.com]
- 17. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 19. Separation of Urethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting low yield in the synthesis of 4-Methylbenzyl isocyanate derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylbenzyl isocyanate and its derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound derivatives?
A1: The most common methods for synthesizing this compound derivatives are the Curtius rearrangement of 4-methylbenzoyl azide and the phosgenation of 4-methylbenzylamine.[1][2] Non-phosgene methods, such as the decomposition of carbamates, are also employed to avoid the use of highly toxic phosgene.[2][3]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in isocyanate synthesis can stem from several factors. The high reactivity of the isocyanate group makes it susceptible to side reactions.[4] Common causes include the presence of moisture leading to the formation of urea byproducts, incomplete conversion of the starting material, and suboptimal reaction conditions such as temperature and catalyst choice.[2]
Q3: I am observing a significant amount of an insoluble white precipitate in my reaction mixture. What is it and how can I prevent its formation?
A3: A common insoluble white precipitate is a symmetrically substituted urea. This byproduct forms when the isocyanate intermediate reacts with water to generate an amine, which then rapidly reacts with another molecule of isocyanate. To prevent this, ensure all solvents and reagents are rigorously dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the key safety precautions to consider when synthesizing isocyanates?
A4: Isocyanates are potent lachrymators and respiratory sensitizers. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When using the Curtius rearrangement, be aware that acyl azides are potentially explosive and should be handled with care, avoiding heat and shock. Phosgene is an extremely toxic gas and requires specialized handling procedures.[2]
Troubleshooting Guides
Low Yield in Curtius Rearrangement
The Curtius rearrangement is a versatile method for converting carboxylic acids to isocyanates via an acyl azide intermediate.[5] Low yields often arise from issues in the formation of the acyl azide or in the rearrangement and subsequent trapping of the isocyanate.
Troubleshooting Steps:
-
Incomplete Acyl Azide Formation:
-
From Carboxylic Acid: Ensure the starting 4-methylbenzoic acid derivative is completely dry. The choice of activating agent (e.g., diphenylphosphoryl azide (DPPA), sodium azide with an acyl chloride) and base (e.g., triethylamine) is critical.
-
From Acyl Chloride: Use freshly prepared or high-purity 4-methylbenzoyl chloride, as it can degrade over time. The reaction with sodium azide must be performed under strictly anhydrous conditions.
-
-
Inefficient Rearrangement:
-
Temperature: The thermal decomposition of the acyl azide requires a specific temperature, which is substrate-dependent. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition and side reactions.
-
Solvent: Aprotic solvents such as toluene or tetrahydrofuran (THF) are generally preferred to prevent premature reaction of the isocyanate intermediate.
-
-
Poor Isocyanate Trapping:
-
Presence of Water: Traces of water will lead to the formation of 4-methylbenzylamine, which reacts with the isocyanate to form a highly insoluble urea byproduct, significantly reducing the yield.
-
Nucleophile Concentration: If the isocyanate is to be converted to a derivative in situ (e.g., a carbamate or urea), a sufficient excess of the trapping nucleophile (alcohol or amine) should be used.
-
Low Yield in Phosgenation
Phosgenation involves the reaction of an amine with phosgene or a phosgene equivalent (e.g., triphosgene).[2]
Troubleshooting Steps:
-
Incomplete Reaction:
-
Phosgene Addition: Ensure a sufficient excess of phosgene is used. The reaction often proceeds through a carbamoyl chloride intermediate.[1]
-
Temperature Control: The initial reaction is often carried out at low temperatures, followed by heating to complete the conversion to the isocyanate.[6] Insufficient heating can lead to incomplete reaction.
-
-
Side Reactions:
-
Urea Formation: Similar to the Curtius rearrangement, the presence of water can lead to the formation of urea byproducts.
-
Byproducts from Impurities: Impurities in the starting 4-methylbenzylamine can lead to a variety of side products. Ensure the purity of the starting material.
-
Experimental Protocols
Synthesis of this compound via Curtius Rearrangement
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
4-Methylbenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
Anhydrous toluene
-
Anhydrous nucleophile (e.g., tert-butanol for Boc-derivative)
Procedure:
-
To a solution of 4-methylbenzoic acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add diphenylphosphoryl azide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the formation of the acyl azide is complete (can be monitored by IR spectroscopy - appearance of a strong azide stretch around 2140 cm⁻¹).
-
Heat the reaction mixture to 80-100 °C to induce the rearrangement to the isocyanate. The evolution of nitrogen gas should be observed.
-
After the rearrangement is complete (disappearance of the azide peak in IR), the isocyanate can be isolated or reacted in situ. For trapping, cool the solution and add the desired nucleophile (e.g., tert-butanol, 1.5 eq).
-
Stir the reaction until the isocyanate is fully consumed (monitor by IR - disappearance of the N=C=O stretch around 2270-2250 cm⁻¹).
-
Work-up typically involves washing with aqueous solutions to remove salts and purification by distillation or chromatography.
Synthesis of this compound via Phosgenation
Warning: This procedure involves the use of highly toxic phosgene and should only be performed by trained personnel with appropriate safety measures in place.
Materials:
-
4-Methylbenzylamine
-
Phosgene (or triphosgene)
-
Anhydrous solvent (e.g., toluene, chlorobenzene)
-
Inert gas (e.g., nitrogen)
Procedure:
-
A solution of 4-methylbenzylamine (1.0 eq) in an anhydrous solvent is prepared in a reactor suitable for handling phosgene.
-
The solution is cooled (typically to <10 °C) and phosgene (at least 1.1 eq) is bubbled through the solution or added as a solution in the same solvent.
-
The reaction mixture is then slowly heated to reflux (typically 100-150 °C) to complete the conversion of the intermediate carbamoyl chloride to the isocyanate.[6]
-
Excess phosgene and HCl gas are removed by purging with an inert gas.
-
The crude this compound is then purified by fractional distillation under reduced pressure.[7][8]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Low yield, insoluble white precipitate | Presence of water leading to urea formation | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Starting material remains after reaction | Incomplete reaction | Curtius: Ensure complete formation of acyl azide; use appropriate rearrangement temperature. Phosgenation: Use sufficient excess of phosgene; ensure adequate heating to convert carbamoyl chloride. |
| Multiple unidentified side products | Decomposition of starting materials or product | Optimize reaction temperature; check purity of starting materials; minimize reaction time. |
| Low yield with no obvious precipitate | Poor trapping of the isocyanate | Use an excess of the nucleophile (for derivatives); ensure the nucleophile is sufficiently reactive. |
Visualizations
Experimental Workflow: Curtius Rearrangement
Caption: Workflow for the synthesis of this compound derivatives via the Curtius rearrangement.
Troubleshooting Logic for Low Yield
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9126904B2 - Process for preparing isocyanates by phosgenation of amines in the liquid phase - Google Patents [patents.google.com]
- 7. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 8. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
Optimizing catalyst concentration for 4-Methylbenzyl isocyanate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylbenzyl isocyanate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction with this compound is showing very low conversion to the desired urethane product. What are the potential causes and how can I troubleshoot this?
Answer:
Low product yield in this compound reactions is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity or Concentration: The reaction between an isocyanate and an alcohol is often slow without a catalyst.[1]
-
Solution 1: Introduce or Increase Catalyst Concentration. If no catalyst is used, introduce a suitable catalyst such as Dibutyltin dilaurate (DBTDL) or 1,4-Diazabicyclo[2.2.2]octane (DABCO). If a catalyst is already in use, a stepwise increase in its concentration can significantly enhance the reaction rate. However, be aware that excessive catalyst concentrations can promote side reactions.[2]
-
Solution 2: Evaluate Catalyst Choice. For reactions with sterically hindered alcohols, a more active catalyst may be required. Organotin compounds like DBTDL are generally very effective for urethane formation.[1]
-
-
Moisture Contamination: Isocyanates are highly reactive towards water. This reaction consumes the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide, leading to the formation of urea byproducts instead of the desired urethane.[3]
-
Solution: Rigorous Drying of Reagents and Glassware. Ensure all solvents, reagents (especially polyols), and glassware are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent atmospheric moisture contamination.[3]
-
-
Catalyst Deactivation: Acidic impurities or water present in the reaction mixture can deactivate certain catalysts, reducing their efficacy.[2]
-
Solution: Purify Reagents and Use Scavengers. Ensure the purity of all starting materials. If acidic impurities are suspected, consider using a moisture scavenger like para-toluenesulfonyl isocyanate before adding the catalyst.[1]
-
-
Suboptimal Temperature: The reaction temperature may be too low for the specific combination of reactants and catalyst.
-
Solution: Increase Reaction Temperature. Gradually increasing the reaction temperature can enhance the reaction rate. Monitor for potential side reactions that may become more prevalent at higher temperatures.
-
Issue 2: Foaming or Gas Evolution in the Reaction Mixture
Question: My reaction is bubbling, and in some cases, foaming is observed. What is causing this and is it problematic?
Answer:
Foaming or gas evolution is a strong indicator of a specific and undesirable side reaction occurring in your experiment.
Possible Cause & Solution:
-
Reaction with Water: The primary cause of gas evolution is the reaction of this compound with water. This reaction produces carbon dioxide gas, which leads to bubbling and foaming.[3] The overall reaction consumes two equivalents of isocyanate for every mole of water.
-
Immediate Action: Ensure the reaction vessel is not sealed to prevent a dangerous buildup of pressure.
-
Troubleshooting: This is a clear sign of significant water contamination. It is crucial to identify and eliminate the source of moisture. Review all drying procedures for solvents, reagents, and glassware as detailed in "Issue 1".
-
Catalyst Consideration: Be aware that many catalysts for the isocyanate-alcohol reaction, such as DBTDL, also catalyze the isocyanate-water reaction.[4] While eliminating water is the primary solution, exploring catalysts with higher selectivity for the alcohol reaction, such as certain zirconium complexes, could be a secondary optimization step.[5]
-
Issue 3: Formation of Insoluble White Precipitate
Question: A white solid has precipitated out of my reaction mixture, making it difficult to stir and purify. What is this precipitate and how can I avoid it?
Answer:
The formation of an insoluble white precipitate is a common problem in isocyanate chemistry and is directly related to the side reactions discussed previously.
Possible Cause & Solution:
-
Urea Formation: The white precipitate is most likely a disubstituted urea, formed from the reaction of this compound with water. The amine generated from the initial reaction with water is highly reactive and rapidly consumes another isocyanate molecule to form a stable and often insoluble urea.
-
Solution: The most effective solution is preventative. Rigorous exclusion of water from the reaction system is paramount. Revisit all drying protocols for solvents, reagents, and equipment.
-
-
Allophanate Formation (at high temperatures or with excess isocyanate): With an excess of isocyanate and typically at elevated temperatures, the urethane product can react with another molecule of isocyanate to form an allophanate.[6] While not always insoluble, it is a common side product that can precipitate depending on the solvent.
-
Solution: Carefully control the stoichiometry of the reactants. Avoid a large excess of the isocyanate. If high temperatures are necessary, monitor the reaction closely for the formation of this byproduct, for example by FT-IR spectroscopy.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for a catalyst like DBTDL in a this compound reaction?
A1: A typical starting concentration for DBTDL is in the range of 0.001 to 0.1 mol% relative to the isocyanate. For many systems, a concentration of 0.02-0.05% of the catalyst by weight of the total resin solids is a good starting point.[7] However, the optimal concentration depends on the reactivity of the alcohol, the desired reaction time, and the temperature. It is always recommended to perform a small-scale optimization study.
Q2: How can I monitor the progress of my reaction?
A2: A convenient method for monitoring the reaction is Fourier-Transform Infrared (FT-IR) spectroscopy. The isocyanate group (-NCO) has a strong, sharp absorption band around 2250-2275 cm⁻¹. The disappearance of this peak directly correlates with the consumption of the this compound. This can be done in-situ with a fiber-optic FT-IR probe for real-time monitoring.
Q3: Are there alternatives to organotin catalysts like DBTDL due to toxicity concerns?
A3: Yes, due to the environmental toxicity of organotin compounds, there is growing interest in alternative catalysts.[5] Zirconium, bismuth, and aluminum complexes are being investigated as less toxic alternatives.[4][5] Tertiary amines like DABCO are also common and effective catalysts, though they may have different selectivity profiles.[8]
Q4: Can the order of addition of reactants and catalyst affect the reaction?
A4: Yes, the order of addition can be important. For some catalyst systems, particularly with DBTDL, it has been observed that adding the catalyst to the polyol before the isocyanate can lead to the formation of a complex between the catalyst and the alcohol.[9] This can sometimes result in a slower initial reaction rate compared to adding the catalyst to the mixture of the alcohol and isocyanate.[9] It is advisable to be consistent with the order of addition in your experiments.
Data Presentation
Table 1: Effect of DBTDL Concentration on Urethane Formation Rate (Model System: Toluene Diisocyanate and Neopentyl Glycol)
| Catalyst Concentration (mol/L x 10⁶) | Rate Constant (k x 10³) (L/mol·s) | Reaction Half-life (t₁/₂) (s) |
| 0 (Uncatalyzed) | 1.83 | 518.7 |
| 3.00 | 3.41 | 278.5 |
| 18.75 | 20.80 | 45.6 |
Data adapted from a study on a related aromatic isocyanate system.[9] This table illustrates the significant increase in reaction rate with increasing DBTDL concentration.
Table 2: Comparison of Common Catalysts for Isocyanate-Alcohol Reactions
| Catalyst Type | Examples | Typical Concentration (mol%) | Advantages | Disadvantages |
| Organotin | Dibutyltin dilaurate (DBTDL) | 0.001 - 0.1 | High activity for urethane formation.[1] | Toxic, catalyzes water side-reaction.[4] |
| Tertiary Amines | DABCO, Triethylamine | 0.1 - 2.0 | Readily available, effective co-catalysts. | Can promote side reactions like trimerization. |
| Organo-Zirconium | Zirconium acetylacetonate | 0.01 - 0.5 | Lower toxicity, can be more selective than tin catalysts.[5] | May be less active than DBTDL, requiring higher loading or temperature. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Concentration Optimization
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and anhydrous solvent (e.g., toluene or THF) to a dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer.
-
Catalyst Addition: Add the desired amount of catalyst solution (e.g., a stock solution of DBTDL in the reaction solvent) to the alcohol solution.
-
Isocyanate Addition: Slowly add the this compound (1.0 eq.) to the mixture.
-
Reaction: Maintain the reaction at the desired temperature and monitor its progress by taking aliquots at regular intervals for analysis by FT-IR or HPLC.
-
Analysis: For FT-IR analysis, monitor the disappearance of the isocyanate peak at ~2260 cm⁻¹. For HPLC, quench the aliquots with an excess of a primary amine (e.g., dibutylamine) and analyze for the remaining isocyanate.
-
Optimization: Repeat the experiment with varying catalyst concentrations to determine the optimal level for yield and reaction time, while minimizing side-product formation.
Protocol 2: In-situ FT-IR Monitoring of the Reaction
-
Setup: Assemble the reaction as described in Protocol 1 in a suitable reaction vessel that can accommodate an in-situ FT-IR probe (e.g., a probe with a ZnSe or diamond ATR crystal).
-
Background Spectrum: Before adding the isocyanate, collect a background spectrum of the alcohol and catalyst in the solvent at the reaction temperature.
-
Initiate Reaction: Add the this compound and immediately begin spectral acquisition.
-
Data Collection: Collect spectra at regular intervals (e.g., every 1-5 minutes) over the course of the reaction.
-
Data Analysis: Use the spectroscopic software to calculate the area of the isocyanate peak at ~2260 cm⁻¹ for each spectrum. Plot the peak area versus time to obtain a kinetic profile of the reaction.
Visualizations
References
- 1. pcimag.com [pcimag.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wernerblank.com [wernerblank.com]
- 6. researchgate.net [researchgate.net]
- 7. turkchem.net [turkchem.net]
- 8. ijacskros.com [ijacskros.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Removal of Insoluble Urea Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of insoluble urea byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common insoluble urea byproducts encountered in organic synthesis?
A1: The most common insoluble urea byproducts are formed from carbodiimide coupling agents. These include 1,3-dicyclohexylurea (DCU) from dicyclohexylcarbodiimide (DCC) and 1,3-diisopropylurea (DIU) from diisopropylcarbodiimide (DIC). While DIU has some solubility in organic solvents, it can often precipitate out of solution, complicating purification. Another common byproduct is from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is generally water-soluble and easier to remove with aqueous workups.[1]
Q2: Why is the removal of these byproducts challenging?
A2: The primary challenge lies in the variable solubility of these byproducts. DCU is notoriously insoluble in many common organic solvents, leading to its precipitation during the reaction, which can sometimes trap the desired product.[2][3] DIU, on the other hand, can be soluble enough in common chromatography solvents like ethyl acetate and dichloromethane to co-elute with the desired product, especially if they have similar polarities.[1]
Q3: What are the main strategies for removing insoluble urea byproducts?
A3: The main strategies for removal are based on the differing physical properties of the byproduct and the desired product. These methods include:
-
Filtration: Effective for highly insoluble byproducts like DCU that precipitate from the reaction mixture.
-
Solvent Precipitation/Washing: Involves dissolving the crude mixture in a solvent in which the product is soluble and the urea byproduct is not, followed by filtration. Alternatively, washing the crude solid with a solvent that dissolves the urea byproduct but not the product.
-
Aqueous Extraction (for water-soluble byproducts): Primarily used for byproducts of water-soluble carbodiimides like EDC, where the urea byproduct can be removed by washing the organic layer with water or a dilute acidic solution.[4]
-
Column Chromatography: A versatile method for removing both soluble and trace amounts of insoluble byproducts.[5]
-
Recrystallization: A powerful technique for purifying solid products from soluble impurities, including residual urea byproducts.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of insoluble urea byproducts.
Problem 1: Low recovery of the desired product after filtration of DCU.
-
Possible Cause: The desired product may have co-precipitated with the DCU or become trapped in the filter cake.
-
Solution:
-
Wash the DCU filter cake thoroughly with a small amount of the cold reaction solvent to recover any entrapped product.
-
If the product is also sparingly soluble in the reaction solvent, consider changing the reaction solvent to one in which the product is more soluble but DCU remains insoluble.
-
Alternatively, after the initial filtration, dissolve the crude filtrate in a minimal amount of a suitable solvent and cool it to precipitate more DCU, then filter again.
-
Problem 2: DIU co-elutes with the product during column chromatography.
-
Possible Cause: The polarity of the DIU and the desired product are too similar in the chosen eluent system.
-
Solution:
-
Optimize the Solvent System: Try a different solvent system with a different polarity or a different combination of solvents. For example, if using a hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol gradient or adding a small amount of a third solvent like triethylamine (if your compound is stable) to alter the relative mobility.
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina instead of silica gel.
-
Pre-Chromatography Cleanup: Attempt a precipitation or solvent wash step before chromatography to remove the bulk of the DIU. Dissolve the crude product in a minimal amount of a solvent like dichloromethane and then add an "anti-solvent" in which DIU is insoluble, such as hexanes or diethyl ether, to precipitate the DIU.[1]
-
Problem 3: The urea byproduct is a very fine powder that clogs the filter paper.
-
Possible Cause: Rapid precipitation of the urea byproduct can lead to the formation of very small particles.
-
Solution:
-
Use a Filter Aid: Use a pad of Celite® or another filter aid over the filter paper. This creates a porous layer that helps to trap the fine particles without clogging.
-
Sintered Glass Funnel: Use a fritted glass funnel with an appropriate porosity instead of filter paper.
-
Data Presentation
The following tables summarize the solubility of common urea byproducts and provide an estimated efficiency for various removal methods.
Table 1: Solubility of Common Urea Byproducts in Various Solvents
| Byproduct | Solvent | Solubility Description |
| 1,3-Dicyclohexylurea (DCU) | Water | Insoluble (<1%)[3][8] |
| Dichloromethane (DCM) | Sparingly soluble | |
| Ethyl Acetate (EtOAc) | Sparingly soluble | |
| Acetonitrile | Sparingly soluble | |
| Hexanes/Pentane | Insoluble | |
| Ethanol | Soluble (especially when hot)[8] | |
| Acetone | Soluble (especially when hot)[8] | |
| Dimethyl Sulfoxide (DMSO) | Soluble (≥ 5 mg/mL with warming)[2][9] | |
| 1,3-Diisopropylurea (DIU) | Water | Limited / Insoluble[1][10][11] |
| Dichloromethane (DCM) | Soluble[1][10] | |
| Ethyl Acetate (EtOAc) | Soluble[1][10] | |
| Toluene | Soluble[1][10] | |
| Methanol | Slightly Soluble[1][11] | |
| Ethanol | Slightly Soluble[1][11] | |
| N,N-Dimethylformamide (DMF) | Very soluble[11] | |
| Chloroform | Very slightly soluble[11] |
Table 2: Comparison of Removal Method Efficiency
| Method | Target Byproduct | Estimated Purity Improvement | Typical Yield | Notes |
| Filtration | DCU | Good to Excellent | High | Best for byproducts that are highly insoluble in the reaction solvent. |
| Solvent Precipitation/Wash | DCU, DIU | Good | Moderate to High | Efficiency depends on the differential solubility of the product and byproduct. |
| Aqueous Wash (Acidic) | EDC-urea, DIU | Good | High | Effective for water-soluble or acid-labile ureas. A 0.5 N HCl wash can be effective for DIU. |
| Column Chromatography | DCU, DIU | Excellent | Moderate to High | Highly effective for removing trace impurities and for separating compounds with similar solubility. |
| Recrystallization | Soluble urea traces | Excellent | Moderate to High | Excellent for obtaining highly pure solid products. The choice of solvent is critical.[6][7][12] |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
This protocol is suitable for reactions where DCU precipitates and the desired product remains in solution.
-
Cool the Reaction Mixture: Upon completion of the reaction, cool the mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.
-
Set up Filtration Apparatus: Assemble a Büchner funnel with a piece of filter paper that fits snugly over the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the Filter Paper: Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Filter the Mixture: Turn on the vacuum and pour the cooled reaction mixture into the center of the funnel.
-
Wash the Precipitate: Wash the collected DCU precipitate on the filter paper with a minimal amount of cold reaction solvent to recover any entrained product.
-
Collect the Filtrate: The filtrate in the flask contains the desired product and can be carried on to the next workup or purification step.
Protocol 2: Removal of DIU by Acidic Wash
This protocol is effective when the desired product is soluble in a water-immiscible organic solvent and stable to dilute acid.
-
Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer to a Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 0.5 N aqueous HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake the funnel vigorously for 30-60 seconds.
-
Separate the Layers: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat the acidic wash (steps 3 and 4) one or two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any remaining water.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
This protocol is a general guideline for removing urea byproducts when other methods are insufficient.
-
Prepare the Column: Pack a glass column with silica gel or another appropriate stationary phase as a slurry in a non-polar solvent (e.g., hexanes).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel.
-
Load the Column: Carefully load the sample onto the top of the packed column.
-
Elute the Column: Begin eluting the column with a solvent system of appropriate polarity, determined by thin-layer chromatography (TLC) analysis. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for DCU removal by filtration.
Caption: Workflow for DIU removal by acidic wash.
Caption: Decision tree for selecting a removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. columbia.edu [columbia.edu]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. youtube.com [youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
Addressing inconsistent reaction kinetics with 4-Methylbenzyl isocyanate
Welcome to the Technical Support Center for 4-Methylbenzyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Inconsistent Reaction Rates and Low Yield
Q1: My reaction with this compound is showing variable kinetics, sometimes running slower than expected and other times stalling completely. What are the likely causes?
A1: Inconsistent reaction kinetics with this compound are frequently traced back to a few key factors:
-
Moisture Contamination: Isocyanates are highly reactive towards water.[1] Trace amounts of moisture in your solvents, reagents, or glassware can lead to the formation of an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[1] This side reaction consumes the isocyanate, leading to lower yields and can also introduce a new, highly reactive amine into the mixture, leading to complex and unpredictable reaction rates.[1] The formation of insoluble white precipitates (polyureas) is a common indicator of significant water contamination.[1]
-
Reagent Purity: The purity of both the this compound and the nucleophile (alcohol, amine, etc.) is critical. Impurities can act as catalysts or inhibitors, leading to inconsistent reaction rates.
-
Temperature Fluctuations: Isocyanate reactions are temperature-sensitive.[2] Inconsistent temperature control can lead to variable reaction rates.
-
Catalyst Issues: If you are using a catalyst, its activity can be compromised by impurities or improper handling. Some catalysts can also promote the undesirable reaction of isocyanates with water.[1]
Q2: How can I troubleshoot and prevent these issues to achieve consistent reaction kinetics?
A2: To address inconsistent kinetics, a systematic approach to eliminating the potential causes is recommended:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Standard drying techniques, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for THF), are recommended.[1] Use freshly dried reagents and consider using moisture scavengers.[3][4]
-
Inert Atmosphere: Conduct your reactions under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Reagent Purity Verification: Use reagents of the highest possible purity. If the purity is uncertain, consider purifying the this compound by distillation under reduced pressure.[5]
-
Precise Temperature Control: Use a reliable method for maintaining a constant reaction temperature, such as an oil bath with a temperature controller.
-
Catalyst Selection and Handling: If using a catalyst, ensure it is from a reliable source and handled under anhydrous conditions. Select a catalyst that is known to be selective for the desired reaction (e.g., urethane formation) over side reactions.[6]
Issue 2: Formation of White Precipitate
Q3: I am observing a white, insoluble solid forming in my reaction. What is it and how can I prevent its formation?
A3: The formation of a white precipitate is a classic sign of water contamination in an isocyanate reaction.[1] The precipitate is typically a disubstituted urea, formed via the reaction pathway outlined below.
To prevent urea formation, it is crucial to meticulously exclude water from your reaction system by following the rigorous drying procedures outlined in the answer to Q2.
Frequently Asked Questions (FAQs)
Q4: How does the structure of the alcohol or amine affect the reaction rate with this compound?
A4: The reactivity of alcohols and amines with isocyanates is influenced by steric hindrance and nucleophilicity. Generally, primary alcohols react faster than secondary alcohols, which are in turn more reactive than tertiary alcohols.[7] Similarly, primary amines are highly reactive. The electronic properties of substituents on the nucleophile also play a role.
Q5: What is the effect of solvent polarity on the reaction kinetics?
A5: The effect of solvent polarity on isocyanate reactions can be complex and depends on the specific reaction mechanism. In some cases, polar solvents can accelerate the reaction by stabilizing polar transition states.[8][9] For instance, the reaction of phenyl isocyanate with 1,2-propanediol is accelerated in more polar solvents, with the rate increasing in the order of xylene < toluene < dimethylformamide.[9] However, in other systems, less polar solvents may favor the reaction. It is advisable to consult the literature for the specific reaction type you are performing or to screen a few anhydrous solvents of varying polarity.
Q6: What are common catalysts for the reaction of this compound with alcohols, and how do I choose one?
A6: Common catalysts for urethane formation include tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate, DBTDL).[6][10] The choice of catalyst depends on the desired reaction rate and selectivity. Organotin compounds are generally very efficient but may also catalyze the reaction with water.[11] Tertiary amine catalysts can also be effective.[12] For applications requiring high selectivity for the isocyanate-alcohol reaction in the presence of moisture, certain zirconium complexes have been shown to be advantageous.[6]
Q7: How can I monitor the progress of my reaction?
A7: The progress of the reaction can be monitored by tracking the disappearance of the isocyanate group or the appearance of the product. In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring, as the isocyanate group has a strong and distinct absorption band around 2250-2275 cm⁻¹.[13] Alternatively, aliquots can be taken from the reaction mixture at different time points, quenched (e.g., with an excess of a primary amine like n-butylamine), and analyzed by techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.[14]
Data Presentation
The following tables summarize kinetic data for phenyl isocyanate, a structurally similar aromatic isocyanate, which can serve as a useful reference for understanding the reactivity of this compound.
Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Various Monoalcohols [7]
| Alcohol | Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ mol⁻¹) |
| propan-1-ol | 313 | 1.55 | 30.4 |
| 323 | 2.34 | ||
| 333 | 3.28 | ||
| 343 | 4.45 | ||
| 353 | 5.85 | ||
| propan-2-ol | 313 | 0.75 | 38.1 |
| 323 | 1.37 | ||
| 333 | 1.99 | ||
| 343 | 2.81 | ||
| 353 | 4.10 | ||
| butan-1-ol | 313 | 2.22 | 30.2 |
| 323 | 3.13 | ||
| 333 | 4.04 | ||
| 343 | 6.06 | ||
| 353 | 8.27 | ||
| butan-2-ol | 313 | 0.74 | 38.6 |
| 323 | 1.29 | ||
| 333 | 1.98 | ||
| 343 | 2.76 | ||
| 353 | 4.10 |
Table 2: Relative Reaction Rates of Phenyl Isocyanate with Alcohols [15]
| Alcohol | Relative Rate |
| Methanol | 1.0 |
| Ethanol | 0.7 - 1.0 |
| n-Propyl alcohol | 0.7 - 1.0 |
| n-Butyl alcohol | 0.7 - 1.0 |
| sec-Propyl alcohol | ~0.3 |
| sec-Butyl alcohol | ~0.3 |
| tert-Butyl alcohol | ~0.01 |
| tert-Amyl alcohol | ~0.01 |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Alcohol
This protocol provides a general procedure that should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous solvent (e.g., toluene, THF)
-
Catalyst (optional, e.g., dibutyltin dilaurate)
-
Quenching agent (e.g., n-butylamine)
-
Round-bottom flask, condenser, magnetic stirrer, and other standard glassware
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool under a stream of inert gas.
-
Reagent and Solvent Preparation: Use freshly distilled, anhydrous solvents. Ensure the alcohol is dry, for example, by storing over molecular sieves.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reaction Mixture: To the reaction flask, add the primary alcohol and the anhydrous solvent. Begin stirring.
-
Addition of Isocyanate: Slowly add the this compound to the stirred solution at the desired reaction temperature. An addition funnel can be used for controlled addition.
-
Catalyst Addition (Optional): If a catalyst is used, it can be added to the alcohol solution before the isocyanate or added to the reaction mixture after the isocyanate.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., in-situ FTIR or periodic sampling for HPLC/NMR analysis).
-
Quenching: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of a suitable quenching agent (e.g., a primary amine or alcohol).
-
Workup and Purification: The workup procedure will depend on the properties of the product. A typical workup may involve washing the organic layer with brine, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure. The crude product can then be purified by techniques such as column chromatography, recrystallization, or distillation.[16][17]
Signaling Pathways and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 3. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 4. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 5. benchchem.com [benchchem.com]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Solvent Polarity on the Urethane Reaction of 1,2-Propanediol | Scientific.Net [scientific.net]
- 10. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 13. mt.com [mt.com]
- 14. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 16. patents.justia.com [patents.justia.com]
- 17. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from 4-Methylbenzyl Isocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using 4-Methylbenzyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound reaction products?
A1: The most common impurities include:
-
Unreacted this compound: If the reaction is incomplete, the starting isocyanate will remain.
-
Symmetrically disubstituted urea: This is a very common byproduct formed when the isocyanate reacts with trace amounts of water in the reaction media.[1][2] The isocyanate first reacts with water to form an unstable carbamic acid, which then decomposes to 4-methylbenzylamine and carbon dioxide. The newly formed amine is highly nucleophilic and rapidly reacts with another molecule of this compound to form the insoluble N,N'-bis(4-methylbenzyl)urea.[1]
-
Unreacted nucleophile: The amine or alcohol used in the reaction may be present if the stoichiometry is not exact or the reaction does not go to completion.
-
Side-products from the nucleophile: The starting amine or alcohol may have its own set of related impurities.
Q2: My reaction mixture has a white precipitate that is insoluble in most organic solvents. What is it and how can I deal with it?
A2: This is very likely the symmetrically disubstituted urea byproduct, N,N'-bis(4-methylbenzyl)urea, formed from the reaction of this compound with water.[1] Due to its high symmetry and strong hydrogen bonding, this urea is often very insoluble.
Troubleshooting:
-
Prevention: The best approach is to prevent its formation by rigorously drying all solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Removal: Since it is often insoluble, it can sometimes be removed by filtration of the reaction mixture before workup.
Q3: My purified product has a yellow or brown tint. How can I remove this discoloration?
A3: Discoloration can arise from impurities in the starting this compound or from side reactions.
Troubleshooting:
-
Recrystallization with activated carbon: Dissolve your crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon, and then allow the solution to cool for crystallization.[3]
-
Purify the starting isocyanate: If the this compound itself is colored, consider purifying it by distillation under reduced pressure before use.
Troubleshooting Guides
Issue 1: Poor Separation during Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Product co-elutes with impurities. | Inappropriate solvent system: The polarity of the eluent is not optimized to resolve the components of the mixture.[4] | 1. TLC Optimization: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find a system that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product.[3][4] 2. Gradient Elution: If a single solvent system (isocratic elution) is ineffective, use a gradient elution, gradually increasing the polarity of the mobile phase.[3] |
| Product streaks or "tails" on the column. | 1. Compound insolubility: The product has low solubility in the eluent.[4] 2. Acidic/basic nature of the product: The product or impurities are interacting strongly with the acidic silica gel.[4] | 1. Change Solvent System: Choose a solvent system where your product is more soluble.[4] 2. Add a Modifier: Add a small amount of a modifier to the eluent. For basic products (like amines), add a few drops of triethylamine. For acidic products, add a few drops of acetic acid.[4] |
| No product elutes from the column. | Product is too polar and is irreversibly adsorbed onto the silica gel. | 1. Increase Eluent Polarity: Drastically increase the polarity of the eluent (e.g., switch to a high percentage of methanol in dichloromethane). 2. Change Stationary Phase: Consider using a different stationary phase, such as alumina.[4] |
| Low recovery of the product. | Column overloading: Too much crude material was loaded onto the column. | As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w).[4] |
Issue 2: Problems with Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Evaporate Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure product. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the product. 2. The cooling rate is too fast. 3. Impurities are present that are inhibiting crystallization. | 1. Choose a Lower-Boiling Solvent: Select a solvent with a lower boiling point. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5] 3. Further Purification: The presence of impurities may be preventing crystallization. Try to purify the material further by another method, such as column chromatography, before attempting recrystallization again. |
| Low yield of crystals. | 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. | 1. Use Minimal Solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[6] 2. Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. 3. Use a Co-solvent: Consider using a mixed solvent system where the product is soluble in one solvent at high temperature but insoluble in the second solvent.[5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of a neutral urea or urethane derivative synthesized from this compound.
1. Preparation of the Column:
-
Select a column of appropriate size.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.[7]
-
Ensure the silica gel bed is level and free of air bubbles.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading".[3]
-
Carefully add the dry-loaded sample to the top of the prepared column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system determined by TLC.
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying a solid product derived from this compound.
1. Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the product when hot but not at room temperature.[8] Common solvents for urea and urethane derivatives include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved.[6]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon.
4. Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly, either by air drying or in a desiccator.
Data Presentation
Table 1: Common Solvents for Column Chromatography and Recrystallization
| Purification Method | Solvent System Examples | Notes |
| Column Chromatography | Hexane / Ethyl Acetate | Good for a wide range of polarities.[4] |
| Dichloromethane / Methanol | For more polar compounds. | |
| Petroleum Ether / Ethyl Acetate | An alternative to hexane systems.[9] | |
| Recrystallization | Ethanol or Isopropanol | Good general-purpose solvents for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A good solvent/anti-solvent system. | |
| Ethanol / Water | The addition of water can decrease the solubility of the product upon cooling. |
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Troubleshooting Logic for Poor Chromatographic Separation.
References
Technical Support Center: 4-Methylbenzyl Isocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylbenzyl isocyanate.
Troubleshooting Stalled Reactions
When a reaction with this compound stalls, it is crucial to systematically investigate the potential causes. This guide provides a step-by-step approach to identify and resolve the issue.
FAQ: My this compound reaction has stopped before completion. What should I do?
Answer: A stalled reaction can be due to several factors, including reagent purity, reaction conditions, and catalyst activity. Follow the troubleshooting workflow below to diagnose and address the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a stalled this compound reaction.
Detailed Troubleshooting Steps & FAQs
Reagent Quality and Stoichiometry
FAQ: Could the quality of my this compound or nucleophile be the issue?
Answer: Yes, the purity of your starting materials is critical. Isocyanates can degrade over time, and impurities in either reactant can inhibit the reaction.
-
Verify Purity: Ensure the this compound is of high purity and has been stored properly under anhydrous conditions to prevent degradation. Impurities from the synthesis of isocyanates, such as carbamoyl chlorides, can interfere with the reaction.[1]
-
Check for Degradation: The isocyanate group is highly reactive and can undergo self-polymerization or react with moisture from the air.[2] Consider using a fresh bottle or purifying the isocyanate if it has been stored for a long time.
-
Confirm Stoichiometry: Accurately calculate and measure the molar ratios of your reactants. An incorrect ratio can lead to a stalled reaction once the limiting reagent is consumed.
Reaction Conditions
FAQ: My reagents are pure. What reaction conditions should I check?
Answer: Temperature, solvent, and mixing are key parameters that can affect the reaction rate.
-
Temperature: Isocyanate reactions are temperature-dependent. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions like allophanate formation or trimerization of the isocyanate.[3]
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, THF, or acetonitrile generally accelerate the reaction of isocyanates with nucleophiles. Non-polar solvents may lead to very slow reaction rates. Ensure your solvent is anhydrous.
-
Mixing: Inadequate stirring can lead to localized concentration gradients and an apparently stalled reaction. Ensure the reaction mixture is homogenous.
Moisture Contamination
FAQ: How does water affect my reaction, and how can I prevent it?
Answer: Water is a common culprit for stalled isocyanate reactions. It reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This consumes your starting material and can lead to unwanted side products.[2]
-
Reaction with Water: R-NCO + H₂O → [R-NHCOOH] (unstable) → R-NH₂ + CO₂
-
Subsequent Reaction: The amine formed can then react with another isocyanate molecule to form a urea, which may precipitate and stall the reaction. R-NCO + R-NH₂ → R-NH-CO-NH-R
Preventative Measures:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Issues
FAQ: I'm using a catalyst, but the reaction is still slow or has stopped. What could be wrong?
Answer: Catalyst deactivation or poisoning is a common problem.
-
Catalyst Choice: The reaction of isocyanates with alcohols is often catalyzed by tertiary amines (e.g., DABCO) or organometallic compounds (e.g., dibutyltin dilaurate - DBTDL). Reactions with amines are typically much faster and may not require a catalyst.[4][5]
-
Catalyst Deactivation: Catalysts can be deactivated by moisture or acidic impurities in the reagents.[6]
-
Troubleshooting Steps:
-
Add a fresh aliquot of the catalyst to the reaction mixture. If the reaction restarts, catalyst deactivation was the likely cause.
-
If adding more of the same catalyst doesn't work, consider a different type of catalyst. For example, if a tertiary amine catalyst is ineffective, an organotin catalyst might be more successful, or vice-versa.
-
Table 1: Common Catalysts for Isocyanate Reactions
| Catalyst Type | Examples | Typical Nucleophile | Notes |
| Tertiary Amines | DABCO, Triethylamine | Alcohols | Can be sensitive to moisture. |
| Organometallic | Dibutyltin dilaurate (DBTDL) | Alcohols | Highly effective but can also catalyze hydrolysis.[6] |
Side Reactions and Steric Hindrance
FAQ: What other factors could be inhibiting my reaction?
Answer: Side reactions and steric effects can play a significant role.
-
Self-Polymerization (Trimerization): At elevated temperatures or in the presence of certain catalysts, isocyanates can trimerize to form isocyanurates, which are stable and unreactive cyclic trimers.[2] This side reaction consumes the isocyanate.
-
Steric Hindrance: The reactivity of the nucleophile is affected by steric hindrance. Primary amines and alcohols react faster than secondary ones. Bulky substituents near the reacting center of either the isocyanate or the nucleophile can significantly slow down the reaction rate.[7][8] The benzyl group on this compound can contribute to some steric hindrance.[9]
Caption: Desired and side reaction pathways for this compound.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by In-Situ FTIR Spectroscopy
This method allows for real-time tracking of the isocyanate consumption.
Materials:
-
FTIR spectrometer with a fiber-optic ATR probe
-
Reaction vessel equipped with an appropriate port for the probe
-
Software for time-resolved data acquisition
Procedure:
-
Background Spectrum: Record a background spectrum of the reaction solvent or the initial mixture before adding the this compound.
-
Reaction Initiation: Start the reaction by adding the this compound to the reaction vessel.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 60 seconds).[10]
-
Monitoring NCO Peak: Monitor the decrease in the absorbance of the characteristic isocyanate peak around 2250-2285 cm⁻¹. The disappearance of this peak indicates the consumption of the isocyanate.
Protocol 2: Determination of Isocyanate Content by Titration
This method determines the amount of unreacted isocyanate at a given time point.
Materials:
-
Di-n-butylamine (DBA) solution in a suitable anhydrous solvent (e.g., toluene)
-
Standardized hydrochloric acid (HCl) solution
-
Appropriate indicator or potentiometric titrator
Procedure:
-
Sample Quenching: At a specific time point, withdraw an aliquot of the reaction mixture and immediately add it to a known excess of the DBA solution. The DBA will react rapidly with the remaining isocyanate to form a urea.
-
Back-Titration: Titrate the unreacted DBA with the standardized HCl solution.[11]
-
Blank Titration: Perform a blank titration with the same amount of DBA solution without the reaction aliquot.
-
Calculation: The difference in the volume of HCl used for the blank and the sample titrations corresponds to the amount of DBA that reacted with the isocyanate, from which the concentration of isocyanate in the aliquot can be calculated.[12]
Table 2: Comparison of Reaction Monitoring Methods
| Method | Principle | Advantages | Disadvantages |
| In-Situ FTIR | Measures the decrease of the NCO stretching vibration (~2270 cm⁻¹) | Real-time, non-invasive, provides kinetic data[10][13] | Requires specialized equipment |
| Titration | Reaction with excess amine and back-titration of unreacted amine | Quantitative, uses standard lab equipment | Requires quenching of aliquots, not real-time[11][12] |
| HPLC | Separation and quantification of reactants and products | High sensitivity and selectivity | Requires sample preparation and method development[14] |
This technical support guide provides a starting point for troubleshooting stalled this compound reactions. Careful consideration of reagent purity, reaction conditions, and potential side reactions will aid in achieving successful outcomes in your experiments.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 3. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. poliuretanos.net [poliuretanos.net]
- 6. wernerblank.com [wernerblank.com]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Safe Quenching of 4-Methylbenzyl Isocyanate
This guide provides detailed procedures and answers to frequently asked questions regarding the safe quenching of unreacted 4-Methylbenzyl isocyanate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
Q1: I have unreacted this compound in my reaction mixture. What is the recommended procedure for safely quenching it?
A1: Unreacted this compound can be safely quenched by reacting it with a nucleophilic reagent. The choice of reagent depends on the desired work-up and the compatibility with your product. Common quenching agents include primary or secondary amines, alcohols, or aqueous basic solutions. A general procedure involves cooling the reaction mixture and slowly adding the quenching agent, followed by an appropriate work-up to remove the resulting urea or carbamate byproducts.
Q2: What are the most common quenching agents for aromatic isocyanates like this compound?
A2: The most common and effective quenching agents are:
-
Primary Amines (e.g., n-Butylamine, Benzylamine): These react very rapidly with isocyanates to form stable ureas. This method is often used for quantitative analysis of isocyanate concentration.[1]
-
Alcohols (e.g., Methanol, Isopropanol): Alcohols react with isocyanates to form carbamates. This reaction is generally slower than the reaction with amines. Methanol is a common choice for quenching excess isocyanate in a reaction mixture.[2]
-
Aqueous Basic Solutions (e.g., Sodium Carbonate or Ammonia solution): These solutions hydrolyze isocyanates to the corresponding amine (4-methylbenzylamine) and carbon dioxide. This method is often used for decontaminating glassware and spills. The reaction with water can be slow, and the addition of a base like sodium carbonate or ammonia can accelerate it.[3]
Q3: I've noticed gas evolution during the quenching process. Is this normal and what precautions should I take?
A3: Yes, gas evolution is expected, especially when using aqueous quenching agents. Isocyanates react with water to produce carbon dioxide gas. This can lead to a dangerous pressure buildup if the reaction is performed in a closed system.[3] Always ensure that the reaction vessel is open to the atmosphere or equipped with a pressure-release mechanism (e.g., a bubbler) during the quenching process. Do not seal containers containing isocyanate waste and a neutralizing solution.[3]
Q4: How can I be sure that all the this compound has been quenched?
A4: The disappearance of the isocyanate can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The characteristic isocyanate peak in the IR spectrum appears around 2250-2275 cm⁻¹. The reaction is considered complete when this peak is no longer observed.
Q5: What are the primary hazards associated with handling this compound?
A5: this compound is a hazardous substance with the following primary risks:
-
Respiratory and Skin Sensitization: Repeated exposure can lead to allergic reactions, including asthma-like symptoms and dermatitis.
-
Toxicity: It is harmful if inhaled, swallowed, or in contact with skin.
-
Reactivity with Water: Reacts with water to release carbon dioxide, which can cause pressure buildup in sealed containers. The reaction can also be exothermic.
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data for Quenching Agents
| Quenching Agent | Product Type | Reaction Speed | Typical Conditions | Notes |
| n-Butylamine | Substituted Urea | Very Fast | Added to the reaction mixture at 0 °C to room temperature. | Highly effective for complete and rapid removal of isocyanate. The resulting urea is typically non-volatile and can be removed by filtration or chromatography.[1] |
| Methanol | Carbamate | Moderate | Added to the reaction mixture, often at reduced temperatures (e.g., -15 °C to 0 °C), followed by warming to room temperature.[2] | A common and practical method for quenching in organic synthesis. The resulting carbamate is generally easier to separate than the corresponding urea. |
| Aqueous Sodium Carbonate (5-10%) | Amine + CO₂ | Slow to Moderate | Used for decontamination of equipment and spills. The solution is typically left in contact with the isocyanate for an extended period (e.g., several hours) to ensure complete neutralization.[3] | Primarily for decontamination rather than in-situ reaction quenching. The presence of water may be incompatible with some reaction products. |
| Aqueous Ammonia (3-8%) | Urea + CO₂ | Moderate | Used for decontamination. Requires good ventilation due to the vapor pressure of ammonia.[3] | Similar to sodium carbonate, this is mainly for cleaning and disposal. |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound with Methanol in a Reaction Mixture
This protocol is a general guideline and may need to be adapted based on the specifics of the reaction.
-
Cooling: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. This is to control the exothermicity of the quenching reaction.
-
Addition of Methanol: Slowly add an excess of methanol (typically 5-10 molar equivalents relative to the initial amount of this compound) to the stirred reaction mixture. The addition should be dropwise to maintain a low reaction temperature.[2]
-
Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure complete quenching.
-
Monitoring: Monitor the reaction by TLC or IR spectroscopy to confirm the absence of the isocyanate.
-
Work-up: Proceed with the standard aqueous work-up for your reaction. The resulting 4-methylbenzyl methyl carbamate can be removed by extraction or column chromatography.
Protocol 2: Decontamination of Glassware Contaminated with this compound
-
Preparation of Decontamination Solution: Prepare a decontamination solution of either 5-10% aqueous sodium carbonate or 3-8% aqueous ammonia. Adding a small amount of liquid detergent can aid in wetting the surface.[3]
-
Initial Rinse: Rinse the glassware with a water-miscible organic solvent (e.g., acetone) to remove the bulk of the organic residues. Collect this solvent for proper hazardous waste disposal.
-
Decontamination: Fill the glassware with the decontamination solution and allow it to stand for at least 24 hours in a well-ventilated area. Do not seal the container to avoid pressure buildup.[3]
-
Final Cleaning: After decontamination, discard the solution according to your institution's hazardous waste procedures and wash the glassware with soap and water.
Visualizations
Caption: Workflow for quenching unreacted this compound.
References
Validation & Comparative
Characterization of 4-Methylbenzyl Isocyanate and Its Derivatives: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral characteristics of 4-methylbenzyl isocyanate and its common derivatives, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the structural elucidation of novel compounds in drug development and materials science.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data (Predicted/Experimental, ppm)
| Compound | Ar-CH₃ | Ar-H | -CH₂- | -NH- / Other |
| This compound (Predicted) | ~2.35 (s) | ~7.1-7.3 (m) | ~4.5 (s) | - |
| 1,3-bis(4-methylbenzyl)urea[1] | 2.28 (s) | 7.13 (m) | 4.17 (d) | 6.35 (br s) |
| Ethyl N-(p-tolyl)carbamate | 2.26 (s) | 6.9-7.2 (m) | - | 1.22 (t, -CH₃), 4.12 (q, -OCH₂-), ~6.7 (br s, NH) |
Table 2: ¹³C NMR Spectral Data (Predicted/Experimental, ppm)
| Compound | Ar-CH₃ | Ar-C | Ar-CH | -CH₂- | C=O / N=C=O | Other |
| This compound (Predicted) | ~21.0 | ~138, ~132 | ~129, ~128 | ~48.0 | ~125.0 | - |
| 1,3-bis(4-methylbenzyl)urea (Predicted) | ~21.0 | ~137, ~135 | ~129, ~127 | ~44.0 | ~158.0 | - |
| Ethyl N-(p-tolyl)carbamate (Predicted) | ~20.7 | ~136, ~133 | ~129, ~119 | - | ~154.0 | ~14.5 (-CH₃), ~61.0 (-OCH₂-) |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Predicted) | 147 | 118 [M-CHO]⁺, 91 [C₇H₇]⁺ (tropylium ion), 104 [M-NCO]⁺ |
| Benzyl Isocyanate | 133 | 91 [C₇H₇]⁺ (tropylium ion), 105 [M-CO]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of isocyanates and their derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as isocyanates can react with protic solvents.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Record the spectra on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve sensitivity. A greater number of scans is usually required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
Electron Ionization (EI) mass spectrometry is commonly used for the analysis of these compounds:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of a this compound derivative.
Caption: General workflow for synthesis and characterization.
Predicted Mass Spectrometry Fragmentation of this compound
The diagram below illustrates the predicted major fragmentation pathway for this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
References
A Comparative Guide to the Reactivity of Aromatic and Aliphatic Isocyanates in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of polyurethanes and other isocyanate-derived materials, the choice between aromatic and aliphatic isocyanates is a critical decision that profoundly influences reaction kinetics and final product properties. This guide provides an objective comparison of the reactivity of these two classes of isocyanates, supported by experimental data and detailed methodologies for their evaluation.
Core Principles of Reactivity: Electronic and Steric Effects
The notable difference in reactivity between aromatic and aliphatic isocyanates is primarily governed by electronic and steric factors.
Electronic Effects: Aromatic isocyanates exhibit significantly higher reactivity compared to their aliphatic counterparts.[1] This is attributed to the electron-withdrawing nature of the aromatic ring, which is conjugated with the isocyanate group. This conjugation delocalizes the lone pair of electrons on the nitrogen atom into the ring, increasing the partial positive charge (electrophilicity) on the isocyanate carbon atom.[2] Consequently, the isocyanate carbon becomes more susceptible to nucleophilic attack by alcohols, accelerating the reaction rate. In contrast, the alkyl groups in aliphatic isocyanates are electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon and thus lowers its reactivity.[3]
Steric Effects: The spatial arrangement of atoms around the isocyanate group also plays a crucial role. Bulky substituents near the NCO group can physically obstruct the approach of the nucleophilic alcohol, thereby slowing down the reaction. This steric hindrance is a significant factor in the reactivity of certain aliphatic isocyanates like isophorone diisocyanate (IPDI), which has a bulky cyclohexyl ring.[4] Similarly, for aromatic diisocyanates like toluene diisocyanate (TDI), the two NCO groups exhibit different reactivities due to the steric hindrance and electronic influence of the methyl group on the aromatic ring.[5]
Comparative Reactivity Data
The reactivity of isocyanates is not only dependent on their aromatic or aliphatic nature but also on their specific molecular structure. The following table summarizes the general reactivity trend of commonly used diisocyanates in their reaction with polyols.
| Isocyanate Type | Common Examples | General Reactivity Order (Fastest to Slowest) | Key Structural Features Influencing Reactivity |
| Aromatic | Toluene Diisocyanate (TDI), Methylene Diphenyl Diisocyanate (MDI) | 1. TDI | The two NCO groups in TDI have different reactivities; the one at the 4-position is more reactive than the one at the 2-position due to less steric hindrance.[5] |
| 2. MDI | The aromatic rings enhance the reactivity of the NCO groups. | ||
| Aliphatic | Hexamethylene Diisocyanate (HDI), Dicyclohexylmethane-4,4'-diisocyanate (HMDI), Isophorone Diisocyanate (IPDI) | 3. HDI | Linear aliphatic structure with relatively low steric hindrance.[3] |
| 4. HMDI | The cycloaliphatic rings provide more steric hindrance compared to the linear structure of HDI.[3] | ||
| 5. IPDI | Exhibits the lowest reactivity among these examples due to the significant steric hindrance from the cyclohexyl ring and the different reactivity of its primary and secondary NCO groups.[3][6] |
This reactivity order is a general trend observed in uncatalyzed reactions with polyols at elevated temperatures.[3] The actual reaction rates can be significantly influenced by the choice of alcohol, solvent, temperature, and catalyst.
Experimental Protocols for Reactivity Assessment
To quantitatively assess the reactivity of isocyanates, the reaction kinetics can be monitored by tracking the concentration of the isocyanate group (-NCO) over time. Two common methods for this are in-situ Fourier Transform Infrared (FTIR) spectroscopy and dibutylamine back-titration.
In-situ FTIR Spectroscopy for Kinetic Monitoring
This method allows for real-time, continuous monitoring of the isocyanate concentration by measuring the absorbance of the characteristic NCO stretching vibration.[7]
Principle: The progress of the reaction between an isocyanate and an alcohol is followed by monitoring the decrease in the intensity of the isocyanate peak at approximately 2270 cm⁻¹.[8][9]
Apparatus:
-
FTIR spectrometer equipped with an in-situ Attenuated Total Reflectance (ATR) probe.
-
Reaction vessel with temperature control and stirring.
Reagents and Materials:
-
Isocyanate (e.g., TDI, MDI, HDI, IPDI)
-
Alcohol or Polyol (e.g., 1-butanol, hydroxyl-terminated polybutadiene)
-
Anhydrous solvent (if required, e.g., toluene, acetone)
-
Catalyst (if required, e.g., dibutyltin dilaurate)
Procedure:
-
Setup: Assemble the reaction vessel with the in-situ FTIR probe, temperature controller, and stirrer. Ensure all glassware is dry.
-
Background Spectrum: Record a background spectrum of the empty and clean ATR crystal.
-
Sample Preparation: In the reaction vessel, add the alcohol/polyol and solvent (if used). Allow the mixture to reach the desired reaction temperature.
-
Reaction Initiation: Add the isocyanate to the reaction vessel to start the reaction and immediately begin data acquisition.
-
Data Acquisition: Collect FTIR spectra at regular intervals (e.g., every 60 seconds).[7] The spectral range should cover the NCO peak at ~2270 cm⁻¹.
-
Data Analysis:
-
Integrate the area of the NCO peak at ~2270 cm⁻¹ for each spectrum collected over time.
-
The concentration of NCO groups is proportional to the peak area.
-
Plot the concentration of NCO groups versus time.
-
From this plot, the reaction rate constant (k) can be determined based on the appropriate kinetic model (e.g., second-order kinetics).[10]
-
Dibutylamine Back-Titration for NCO Content Determination
This is a classic and reliable chemical method to determine the concentration of unreacted isocyanate groups at specific time points during the reaction.[11]
Principle: A sample from the reaction mixture is taken at a specific time and is immediately reacted with a known excess of di-n-butylamine. The unreacted di-n-butylamine is then titrated with a standardized solution of hydrochloric acid. The NCO content is calculated from the amount of amine that reacted with the isocyanate.[2][11]
Apparatus:
-
Burette (50 mL)
-
Pipette (25 mL or 50 mL)
-
Erlenmeyer flasks or glass jars with stoppers
-
Analytical balance
-
Magnetic stirrer and stir bars
Reagents:
-
Di-n-butylamine solution (e.g., 0.2 N in anhydrous toluene or tetrahydrofuran).[11]
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 N or 1.0 N).[2]
-
Anhydrous solvent (e.g., toluene, acetone, isopropanol).[12]
-
Indicator solution (e.g., bromophenol blue).[2]
Procedure:
-
Blank Titration:
-
Pipette a known volume (e.g., 25.0 mL) of the di-n-butylamine solution into a flask.
-
Add a suitable solvent (e.g., 150 mL of isopropanol).[12]
-
Add a few drops of the indicator.
-
Titrate with the standardized HCl solution to the endpoint (e.g., yellow-green for bromophenol blue).[11]
-
Record the volume of HCl used for the blank (B).
-
-
Sample Titration:
-
At a specific time during the isocyanate-alcohol reaction, withdraw an accurately weighed sample (e.g., 2-5 g) and place it into a flask.[11]
-
Immediately add a known excess volume (e.g., 25.0 mL) of the di-n-butylamine solution to quench the reaction.[12]
-
Stopper the flask and stir for a sufficient time (e.g., 15 minutes) to ensure complete reaction of the NCO groups with the amine.[12]
-
Add a suitable solvent (e.g., 150 mL of isopropanol) and the indicator.[12]
-
Titrate with the standardized HCl solution to the endpoint.
-
Record the volume of HCl used for the sample (A).
-
-
Calculation:
-
The percentage of NCO is calculated using the following formula:[11] % NCO = [(B - A) * N * 4.202] / W Where:
-
B = volume of HCl for blank titration (mL)
-
A = volume of HCl for sample titration (mL)
-
N = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group multiplied by 100
-
W = weight of the sample (g)
-
-
Visualizations of Reaction Mechanisms and Workflows
Caption: Nucleophilic addition of an alcohol to an isocyanate to form a urethane.
Caption: Comparison of electronic effects in aromatic vs. aliphatic isocyanates.
Caption: Workflow for kinetic analysis using in-situ FTIR spectroscopy.
Caption: Workflow for determining NCO content via back-titration.
Conclusion
The reactivity of isocyanates is a critical parameter in the synthesis of polyurethanes, with aromatic isocyanates being inherently more reactive than their aliphatic counterparts due to electronic effects. However, steric factors can also significantly influence reaction rates. The choice of isocyanate should therefore be guided by the desired reaction profile and the final properties of the polymer. For applications requiring rapid curing without the need for strong catalysts, aromatic isocyanates like MDI and TDI are often preferred.[1] For applications where light stability and weather resistance are paramount, the less reactive aliphatic isocyanates such as HDI and IPDI are the materials of choice, often in conjunction with catalysts to achieve practical curing times. The experimental protocols detailed in this guide provide robust methods for quantifying these reactivity differences, enabling researchers to make informed decisions in material design and process optimization.
References
- 1. pcimag.com [pcimag.com]
- 2. wernerblank.com [wernerblank.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. paint.org [paint.org]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emerald.com [emerald.com]
- 11. researchgate.net [researchgate.net]
- 12. hiranuma.com [hiranuma.com]
HPLC vs. GC-MS for the Analysis of Isocyanate Reaction Products: A Comparative Guide
Introduction
Isocyanates are a class of highly reactive compounds extensively used in the production of polyurethanes, which are found in foams, coatings, adhesives, and elastomers. The analysis of isocyanate reaction products is critical for environmental monitoring, occupational safety, and quality control, ensuring that residual monomer levels are within safe limits. Due to their high reactivity, direct analysis is challenging, necessitating a derivatization step to form stable, detectable compounds. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers and scientists in selecting the most appropriate technique for their needs.
Principle of Analysis
The core of isocyanate analysis lies in derivatization. The isocyanate group (-NCO) readily reacts with nucleophilic reagents, typically secondary amines, to form stable urea derivatives. This crucial step not only stabilizes the analyte but also introduces a chromophore or fluorophore for HPLC detection or creates a more volatile and thermally stable compound suitable for GC-MS.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] For isocyanate analysis, reversed-phase HPLC is commonly used. The derivatized isocyanates are separated on a nonpolar column (e.g., C18) and detected using Ultraviolet (UV) or Fluorescence (FLD) detectors. Coupling HPLC with mass spectrometry (HPLC-MS) offers enhanced selectivity and sensitivity.[2] HPLC is particularly well-suited for analyzing non-volatile or thermally fragile derivatives.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[1] The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information and highly specific quantification. GC-MS requires that the analytes be volatile and thermally stable.[4][5] For isocyanates, this often involves hydrolysis to the corresponding diamine, followed by derivatization to increase volatility.[6][7]
Comparative Performance Data
The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as sensitivity, the specific isocyanates of interest, and the sample matrix. The following tables summarize key quantitative performance metrics from various studies.
Table 1: Performance Metrics for HPLC Analysis of Isocyanates
| Analyte | Derivatizing Agent | Detection Method | Limit of Detection (LOD) / Quantitation (LOQ) | Recovery | Reference |
| 2,4-TDI | Nitro Reagent | HPLC-UV | 0.02 µ g/sample (Overall) | ~100% | OSHA[8] |
| MDI | Nitro Reagent | HPLC-UV | 0.02 µ g/sample (Overall) | ~100% | OSHA[8] |
| 2,6-TDI | 1-(2-pyridyl)piperazine | HPLC-UV | 1.6 µg/m³ | 86.4% | [9] |
| 2,4-TDI | 1-(2-pyridyl)piperazine | HPLC-UV | 1.3 µg/m³ | 80.3% | [9] |
| MDI | 1-(2-pyridyl)piperazine | HPLC-UV | 0.8 µg/m³ | 94.8% | [9] |
| Various | 1-(2-methoxyphenyl)piperazine | LC-MS/MS | 5 pg (injected) | Not Specified | [2] |
Table 2: Performance Metrics for GC-MS Analysis of Isocyanates
| Analyte | Derivatization Method | Limit of Detection (LOD) | Recovery | Reference |
| Various Diamines | N-ethoxycarbonylation | 0.0025 - 0.057 µg/mL | 93.9 - 101.2% | [7][10] |
| Toluene Diamine | Heptafluorobutyric anhydride | Not Specified | Not Specified | [6] |
*Note: GC-MS methods typically analyze the diamine hydrolysis product of the parent isocyanate.
Analytical Workflow
The general workflow for analyzing isocyanate reaction products involves sample collection, derivatization, chromatographic separation, and detection. The specific steps vary between HPLC and GC-MS, primarily in the sample preparation and derivatization stages.
Caption: Comparative workflow for HPLC and GC-MS analysis of isocyanates.
Experimental Protocols
Detailed and validated methodologies are crucial for accurate and reproducible results. Below are representative protocols for both HPLC and GC-MS analysis based on established methods.
HPLC-UV Protocol for Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI)
This protocol is adapted from methodologies like those used by OSHA.[8]
-
Reagent Preparation: Prepare a sampling solution of 0.0002 M p-nitrobenzyl-N-n-propylamine (Nitro Reagent) in toluene.
-
Sample Collection: Collect air samples by bubbling air at a known flow rate (e.g., 1 L/min) through an impinger containing 15 mL of the sampling solution. The nitro reagent reacts with isocyanates to form stable urea derivatives.
-
Sample Preparation: After sampling, transfer the solution to a vial. If necessary, evaporate the toluene under a gentle stream of nitrogen and redissolve the residue in a known volume of acetonitrile.
-
HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 65:35 v/v acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm.
-
Injection Volume: 10-25 µL.
-
-
Calibration and Quantification: Prepare a series of calibration standards by dissolving known amounts of the TDI and MDI-nitro reagent derivatives in acetonitrile. Construct a calibration curve by plotting peak area against concentration. Quantify the samples against this curve.
GC-MS Protocol for Diisocyanates in Material Samples
This protocol is based on the principle of hydrolysis followed by N-ethoxycarbonylation derivatization.[7][10]
-
Sample Hydrolysis & Extraction:
-
Weigh a small amount of the sample material (e.g., 0.1 g) into a vial.
-
Add 5 mL of 0.2 M HCl in acetonitrile.
-
Perform ultrasonic extraction for 30 minutes at 60°C to hydrolyze the isocyanates to their corresponding diamines and extract them.
-
Centrifuge the sample and collect the supernatant.
-
-
Derivatization:
-
Take 1 mL of the supernatant and add 2 mL of 2 M NaOH to adjust the pH.
-
Add 1 mL of hexane and 50 µL of ethyl chloroformate (ECF).
-
Vortex for 1 minute. The ECF reacts with the diamines to form N-ethoxycarbonyl derivatives.
-
Centrifuge to separate the layers and transfer the upper hexane layer to a GC vial.
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 90°C, hold for 1-2 minutes, then ramp at 15-20°C/min to 280-300°C and hold for 5 minutes.
-
Injector: Splitless mode, 250°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450.
-
-
Calibration and Quantification: Prepare calibration standards by spiking known amounts of the target diamines into the extraction solvent and following the same derivatization procedure. Use an internal standard for improved accuracy. Create a calibration curve based on the peak areas of the characteristic ions of the derivatized analytes.
Conclusion: Which Method to Choose?
Both HPLC and GC-MS are robust and reliable techniques for the analysis of isocyanate reaction products. The optimal choice is dictated by the specific goals of the analysis.
-
Choose HPLC when:
-
Analyzing for a broad range of isocyanates, including oligomers and less volatile species.
-
High sensitivity is required, especially when using fluorescence or MS detectors.[1][2]
-
The derivatizing agent creates a thermally unstable product.
-
Analyzing samples directly from a liquid matrix where derivatization can occur in-solution without hydrolysis.
-
-
Choose GC-MS when:
-
High specificity is paramount. The mass spectrometer provides structural confirmation, which is invaluable for identifying unknown compounds or confirming analyte identity in complex matrices.[4]
-
The target isocyanates can be efficiently hydrolyzed to their corresponding diamines.
-
Faster run times are needed for high-throughput screening.[1]
-
Analyzing for volatile isocyanates where direct analysis (without derivatization) might be possible, though this is less common.
-
For routine quality control and monitoring of known isocyanates in air, HPLC with UV or FLD detection often provides the necessary sensitivity and throughput. For research applications, identification of byproducts, or analysis in complex solid or biological matrices, the confirmatory power of GC-MS is a significant advantage. Ultimately, the decision should be based on a careful evaluation of the analytical requirements, available instrumentation, and the specific chemical properties of the isocyanate products under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. dl.astm.org [dl.astm.org]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. osha.gov [osha.gov]
- 9. Table 7-2, Analytical Methods for Determining TDI and MDI in Environmental Samples - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Polyurethanes Derived from Various Isocyanates
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polyurethanes (PUs) is a critical performance parameter that dictates their suitability for a wide range of applications, from industrial components to advanced biomedical devices. The choice of isocyanate, a key building block in polyurethane synthesis, plays a pivotal role in determining the final polymer's thermal characteristics. This guide provides an objective comparison of the thermal stability of polyurethanes synthesized from common aromatic and aliphatic isocyanates, supported by experimental data from peer-reviewed studies.
Executive Summary
Polyurethanes derived from aromatic isocyanates, such as 4,4'-methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), generally exhibit superior thermal stability compared to those synthesized from aliphatic isocyanates like hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and 4,4'-dicyclohexylmethane diisocyanate (HMDI). This enhanced stability is primarily attributed to the rigid aromatic structures in the polymer backbone, which require more energy to undergo thermal degradation. The data presented herein, primarily from Thermogravimetric Analysis (TGA), quantifies these differences, providing a clear basis for material selection based on thermal performance requirements.
Data Presentation: Thermal Decomposition Temperatures
The thermal stability of polyurethanes is most commonly evaluated by Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset temperature of decomposition (often reported as the temperature at which 1%, 5%, or 10% weight loss occurs) and the temperature of maximum degradation rate. The following tables summarize quantitative TGA data for polyurethanes synthesized from different isocyanates.
Table 1: Comparison of Decomposition Temperatures of Various Polyurethanes
| Isocyanate Type | Isocyanate | Decomposition Temperature (°C) |
| Aromatic | MDI | 237 |
| Aromatic | TDI | 199 |
| Aliphatic | HDI | 220 |
| Aliphatic | IPDI | 218 |
| Aliphatic | H12MDI (HMDI) | 218 |
Data sourced from a study on the hydrolysis of polyurethanes in a subcritical water medium. The decomposition temperature here refers to the temperature at which the polyurethane completely hydrolyzes.[1]
Table 2: TGA Data for Thermoplastic Polyurethane (TPU) Elastomers based on MDI and HDI
| Isocyanate | Atmosphere | T1% (°C) | T5% (°C) | T10% (°C) |
| MDI (Aromatic) | Helium (Inert) | 299–301 | 328–333 | 339–346 |
| HDI (Aliphatic) | Helium (Inert) | 280–282 | 313–322 | 328–341 |
| MDI (Aromatic) | Synthetic Air (Oxidative) | 261–272 | - | - |
| HDI (Aliphatic) | Synthetic Air (Oxidative) | 252–265 | - | - |
T1%, T5%, and T10% represent the temperatures at which 1%, 5%, and 10% weight loss is observed, respectively. The ranges reflect variations based on the hard segment content in the study.[2]
Experimental Protocols
The data presented in this guide was obtained using Thermogravimetric Analysis (TGA). The following is a generalized experimental protocol representative of the methodologies cited.
Objective: To determine the thermal stability of polyurethane samples by measuring their weight loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (e.g., NETZSCH STA-409PC, TA Instruments Q50)
-
Microbalance with a sensitivity of at least 0.1 µg
-
Sample pans (e.g., alumina, platinum)
-
Gas flow controller for purge gases (e.g., nitrogen, synthetic air)
Procedure:
-
Sample Preparation: A small amount of the polyurethane sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-40 mL/min) to create an inert atmosphere and prevent premature oxidation. For oxidative stability tests, a controlled flow of synthetic air is used.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 700-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[3][4]
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters. The derivative of the TGA curve (DTG curve) is often plotted to identify the temperatures of maximum weight loss rates, corresponding to the different stages of decomposition.
Relationship Between Isocyanate Structure and Thermal Stability
The chemical structure of the isocyanate monomer has a direct impact on the thermal stability of the resulting polyurethane. This relationship is governed by the nature of the chemical bonds and the overall architecture of the polymer chains.
Caption: Isocyanate structure's influence on polyurethane thermal stability.
Aromatic isocyanates introduce rigid phenyl rings into the polyurethane backbone. These rigid structures lead to stronger intermolecular interactions, such as pi-pi stacking, and facilitate the formation of well-ordered hard segments. Consequently, more thermal energy is required to break these bonds and initiate decomposition, resulting in higher thermal stability.[2] In contrast, the flexible, non-planar structures of aliphatic isocyanates lead to weaker intermolecular forces and less ordered hard segments, generally resulting in lower thermal stability.
The thermal decomposition of polyurethanes typically occurs in multiple stages. The first stage, at lower temperatures (around 250–360°C), is often associated with the degradation of the hard segments, specifically the urethane linkages.[3] The subsequent stages at higher temperatures involve the decomposition of the polyol (soft segment) and other components.[3] Studies have shown that the urethane bond itself can dissociate into the original isocyanate and alcohol at temperatures around 300°C.[5][6]
Conclusion
The selection of isocyanate is a critical factor in designing polyurethanes with tailored thermal stability. The experimental data consistently demonstrates that aromatic isocyanates like MDI and TDI impart greater thermal resistance to polyurethanes compared to aliphatic isocyanates such as HDI, IPDI, and HMDI. This guide provides researchers and professionals with a concise overview and quantitative data to inform their material selection process, ensuring the chosen polyurethane meets the thermal demands of its intended application. For applications requiring high-temperature resistance, MDI-based polyurethanes are generally the preferred choice, while aliphatic isocyanate-based polyurethanes may be suitable for applications where other properties, such as UV stability, are of higher priority and the thermal requirements are less stringent.
References
- 1. Elastomers and Composites [journal.rubber.or.kr]
- 2. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermal stability analysis of polyurethane foams made from microwave liquefaction bio-polyols with and without solid residue :: BioResources [bioresources.cnr.ncsu.edu]
- 5. The thermal decomposition of polyurethanes and polyisocyanurates (1981) | John C. Chambers | 58 Citations [scispace.com]
- 6. The thermal decomposition of polyurethanes and polyisocyanurates | Semantic Scholar [semanticscholar.org]
The Methyl Group's Influence: A Comparative Guide to 4-Methylbenzyl Isocyanate Reactivity
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 4-Methylbenzyl Isocyanate and Benzyl Isocyanate reactivity, supported by experimental data and protocols.
The introduction of a methyl group at the para position of the benzyl isocyanate scaffold significantly influences its reactivity, a critical consideration in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive comparison of the reactivity of this compound against its unsubstituted counterpart, benzyl isocyanate. By examining the electronic effects of the methyl group and providing detailed experimental protocols, this document serves as a valuable resource for researchers designing and optimizing synthetic routes involving these versatile reagents.
Executive Summary: The Electron-Donating Effect of the Methyl Group
The primary differentiator in the reactivity of this compound and benzyl isocyanate is the electronic effect of the para-methyl group. As an electron-donating group, the methyl substituent increases the electron density of the aromatic ring. This, in turn, slightly reduces the electrophilicity of the isocyanate carbon atom, making it less susceptible to nucleophilic attack compared to the unsubstituted benzyl isocyanate. Consequently, this compound is expected to exhibit a slower reaction rate with nucleophiles.
This difference in reactivity can be quantitatively assessed through kinetic studies, and the well-established Hammett equation provides a theoretical framework for predicting such substituent effects. A negative Hammett value for the para-methyl group signifies its electron-donating nature and predicts a decrease in the reaction rate constant compared to the unsubstituted analog.
Comparative Reactivity Data
While direct, side-by-side kinetic data for the reaction of this compound and benzyl isocyanate with a common nucleophile under identical conditions is not extensively available in the public literature, the principles of physical organic chemistry allow for a clear predictive comparison. The following table summarizes the expected relative reactivity based on the electronic effect of the methyl group.
| Feature | Benzyl Isocyanate | This compound |
| Substituent | Hydrogen | Methyl (-CH₃) |
| Electronic Effect | Neutral (Reference) | Electron-Donating (Inductive and Hyperconjugation) |
| Electrophilicity of Isocyanate Carbon | Higher | Lower |
| Predicted Reactivity with Nucleophiles | Faster | Slower |
Experimental Protocols
To empirically determine and compare the reaction kinetics of this compound and benzyl isocyanate, the following detailed experimental protocols are provided. These methods are based on established techniques for monitoring isocyanate reactions.
Kinetic Analysis via In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This method allows for real-time monitoring of the disappearance of the isocyanate functional group, which has a characteristic strong absorption band.
Objective: To determine the second-order rate constants for the reaction of this compound and benzyl isocyanate with a nucleophile (e.g., n-butanol).
Materials:
-
This compound
-
Benzyl isocyanate
-
n-Butanol (anhydrous)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
In-situ FTIR spectrometer with a probe suitable for organic solutions
-
Thermostated reaction vessel with magnetic stirring
Procedure:
-
Preparation: Prepare stock solutions of the isocyanate (either this compound or benzyl isocyanate) and n-butanol in the chosen anhydrous solvent at known concentrations (e.g., 0.1 M).
-
Reaction Setup: Place a known volume of the n-butanol solution into the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Data Acquisition: Insert the in-situ FTIR probe into the n-butanol solution and acquire a background spectrum.
-
Reaction Initiation: Inject a known volume of the isocyanate stock solution into the stirred n-butanol solution to initiate the reaction.
-
Monitoring: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds). Monitor the decrease in the absorbance of the isocyanate peak (around 2250-2275 cm⁻¹).
-
Data Analysis:
-
Calculate the concentration of the isocyanate at each time point using a pre-established calibration curve.
-
Plot the reciprocal of the isocyanate concentration (1/[Isocyanate]) versus time.
-
For a second-order reaction, this plot should yield a straight line. The slope of this line is equal to the second-order rate constant (k).
-
-
Comparison: Repeat the experiment under identical conditions using the other isocyanate to obtain its rate constant for a direct comparison.
Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)
This method involves quenching the reaction at specific time points and analyzing the concentration of the remaining isocyanate or the formed product.
Objective: To determine the second-order rate constants for the reaction of this compound and benzyl isocyanate with a nucleophile (e.g., a primary amine like aniline).
Materials:
-
This compound
-
Benzyl isocyanate
-
Aniline (or other suitable amine nucleophile)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Quenching agent (e.g., a solution of a highly reactive amine like dibutylamine in the mobile phase)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostated reaction vessel with magnetic stirring
Procedure:
-
Preparation: Prepare stock solutions of the isocyanate and the amine in the chosen anhydrous solvent at known concentrations.
-
Reaction Setup: Equilibrate the reaction vessel to the desired temperature.
-
Reaction Initiation: Mix known volumes of the isocyanate and amine solutions in the reaction vessel to start the reaction.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing a known excess of the quenching agent. The quenching agent will rapidly react with any remaining isocyanate, stopping the reaction.
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Develop a chromatographic method to separate the reactants, the product (a urea derivative), and the quenched isocyanate derivative.
-
Quantify the concentration of the remaining isocyanate (indirectly from the quenched derivative) or the formed product at each time point using a calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the isocyanate versus time.
-
For a second-order reaction, a plot of 1/[Isocyanate] versus time will be linear, with the slope representing the rate constant (k).
-
-
Comparison: Perform the same procedure for the other isocyanate to compare the rate constants.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized reaction pathway for the nucleophilic addition to an isocyanate.
Caption: General experimental workflow for kinetic analysis of isocyanate reactions.
Conclusion
The presence of a para-methyl group on the benzyl isocyanate framework has a discernible, albeit modest, impact on its reactivity. By acting as an electron-donating group, the methyl substituent slightly deactivates the isocyanate towards nucleophilic attack. This understanding, coupled with the detailed experimental protocols provided, empowers researchers to make informed decisions in the selection and application of these important synthetic intermediates. For applications requiring faster reaction kinetics, the unsubstituted benzyl isocyanate may be the preferred reagent, while this compound offers a slightly more moderate reactivity profile. The quantitative determination of these differences through the outlined experimental procedures will provide valuable data for the optimization of synthetic processes in drug development and materials science.
Efficacy of 4-Methylbenzyl Isocyanate-Based Pesticides: A Comparative Analysis
A comprehensive review of available scientific literature and patent databases reveals a significant gap in information regarding commercially developed pesticides based on 4-Methylbenzyl isocyanate. While the related compound, methyl isocyanate (MIC), is a well-known precursor in the manufacturing of carbamate insecticides, specific pesticides formulated directly from this compound and their comparative efficacy data are not publicly documented.
Currently, there are no commercially available pesticides with this compound listed as the primary active ingredient. Research into the synthesis and insecticidal properties of compounds derived from this compound has been explored in academic and patent literature. However, these studies do not provide the necessary comparative efficacy data against other existing pesticides to formulate a comprehensive comparison guide as requested.
The available information primarily focuses on the broader class of carbamate insecticides, which are known to act as acetylcholinesterase inhibitors in insects. This mode of action leads to the disruption of the nervous system and ultimately, mortality. While it is plausible that derivatives of this compound could function as insecticides, likely through a similar mechanism, the absence of specific product development and testing data prevents a direct comparison.
For researchers, scientists, and drug development professionals interested in this area, the current landscape suggests that the exploration of this compound derivatives for pesticidal applications is still in a nascent or exploratory phase. Future research would be required to synthesize and evaluate the efficacy of such compounds, establish their mode of action, and compare their performance against established insect control agents.
Given the lack of specific data, a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound-based pesticides cannot be constructed at this time. Further primary research and development would be necessary to generate the foundational data required for such an analysis.
Confirming Urethane Bond Formation from 4-Methylbenzyl Isocyanate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise confirmation of chemical bond formation is a critical step in synthesis and material characterization. The formation of a urethane linkage, central to the synthesis of a wide array of polymers and pharmaceutical compounds, necessitates reliable analytical methods for its verification. This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) spectroscopy with other key analytical techniques for confirming urethane bond formation from 4-Methylbenzyl isocyanate, supported by experimental data and detailed protocols.
The reaction of an isocyanate, such as this compound, with an alcohol to form a urethane is a cornerstone of polymer chemistry. The ability to monitor this reaction in real-time and confirm the structure of the final product is paramount for quality control and process optimization. FTIR spectroscopy stands out as a rapid, sensitive, and widely accessible technique for this purpose.
FTIR Spectroscopy: A Primary Tool for Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational bonds. This technique is particularly well-suited for monitoring urethane formation due to the distinct and well-separated absorption bands of the isocyanate reactant and the urethane product.
The key spectroscopic markers in the FTIR analysis of a urethane reaction are:
-
Disappearance of the Isocyanate Peak: The isocyanate group (-N=C=O) exhibits a strong and sharp absorption band in the region of 2250-2285 cm⁻¹.[1] The consumption of the isocyanate reactant is directly monitored by the decrease in the intensity of this peak.[2]
-
Appearance of Urethane Peaks: The formation of the urethane linkage (-NH-COO-) is confirmed by the emergence of several characteristic peaks:
-
N-H Stretching: A peak in the region of 3200-3420 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the urethane group.[3][4]
-
C=O Stretching: A strong absorption band between 1690 cm⁻¹ and 1740 cm⁻¹ indicates the presence of the carbonyl group (C=O) in the urethane.[1][3][4] The exact position can be influenced by hydrogen bonding.
-
C-N Stretching and N-H Bending: A peak around 1535 cm⁻¹ is indicative of the C-N-H linkage formation.[5]
-
In-situ monitoring using Attenuated Total Reflectance (ATR)-FTIR spectroscopy allows for real-time tracking of the reaction progress without the need for sample extraction, providing valuable kinetic data.[6]
Comparison of Analytical Techniques
While FTIR is a powerful tool, other analytical methods can provide complementary or more detailed information. The choice of technique often depends on the specific requirements of the analysis, such as the need for detailed structural elucidation or non-destructive in-situ monitoring.
| Spectroscopic Technique | Principle | Key Advantages | Key Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations.[7] | High sensitivity to polar functional groups, cost-effective, widely available, excellent for real-time reaction monitoring.[6][7] | Water can interfere with spectra; sample preparation may be required for some methods.[7] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei.[7] | Provides detailed structural information for unambiguous identification of the urethane linkage and adjacent groups; quantitative analysis is straightforward.[7] | Lower sensitivity than FTIR, more expensive instrumentation, requires soluble samples.[7] |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light.[7] | Less sensitive to water interference than FTIR, minimal sample preparation, suitable for in-situ monitoring.[7][8] | Can be affected by sample fluorescence; the urethane bond itself may have a weak Raman signal.[7] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Provides quantitative data on reaction progress by monitoring reactant and product concentrations; can be used to isolate and identify the final product.[7] | Not an in-situ method; requires method development and calibration. |
Experimental Protocols
FTIR Analysis of Urethane Bond Formation from this compound
This protocol describes the in-situ monitoring of the reaction between this compound and an alcohol (e.g., a polyol) using an ATR-FTIR spectrometer.
Materials and Equipment:
-
FTIR spectrometer equipped with a DiComp or Diamond ATR probe.
-
Reaction vessel (e.g., three-neck flask) with a port for the ATR probe.
-
This compound.
-
Alcohol reactant (e.g., polyol).
-
Anhydrous solvent (if required).
-
Stirring mechanism.
-
Temperature control system.
Procedure:
-
Set up the reaction vessel with the stirring mechanism and temperature control.
-
Insert the ATR-FTIR probe directly into the reaction vessel.
-
Charge the reactor with the alcohol and solvent (if used).
-
Begin spectral acquisition to obtain a background spectrum of the initial reaction mixture. Spectra are typically collected every 60 seconds.[6]
-
Inject the this compound into the reactor to initiate the reaction.
-
Continuously monitor the reaction by collecting spectra over time.
-
Analyze the collected spectra for the disappearance of the isocyanate peak at approximately 2250-2285 cm⁻¹ and the appearance of the N-H stretch (around 3300 cm⁻¹) and C=O stretch (around 1700-1730 cm⁻¹) of the urethane product.
-
The reaction is considered complete when the isocyanate peak is no longer observed.
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
At various time points during the reaction, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary.
-
Prepare the sample for NMR analysis by dissolving it in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the disappearance of the isocyanate carbon signal and the appearance of new signals corresponding to the urethane protons and carbons.
Visualizing the Workflow and Relationships
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Polyurethane Composite with Enhanced Mechanical and Damping Properties Filled with Surface-Grafted Hollow Poly(styrene-alt-maleic anhydride) Microsphere [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 4-Methylbenzyl Isocyanate Cross-Reactivity with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Methylbenzyl isocyanate with primary amines, alcohols, and thiols. While specific kinetic data for this compound is not extensively documented in a single source, this report synthesizes established principles of isocyanate chemistry to predict its reactivity profile. The information presented is critical for controlling reaction selectivity and designing efficient synthetic routes in pharmaceutical and materials science research.
Reactivity Overview
The electrophilic carbon atom of the isocyanate group (-N=C=O) in this compound is susceptible to nucleophilic attack. The general order of reactivity with common nucleophiles is largely dictated by the nucleophilicity of the attacking functional group. Generally, primary amines are the most reactive, followed by alcohols, and then thiols.[1][2] This reactivity can be influenced by factors such as steric hindrance, basicity of the nucleophile, and the presence of catalysts.[1]
Comparative Reactivity Data
The following table summarizes the expected relative reactivity and products formed from the reaction of this compound with various functional groups based on established isocyanate chemistry.
| Functional Group | Nucleophile Example | Product | Relative Reactivity | Reaction Conditions |
| Primary Amine | R-NH₂ | N,N'-substituted Urea | Very High | Typically rapid at room temperature without a catalyst.[1][3] |
| Alcohol | R-OH | Carbamate (Urethane) | Moderate | Slower than amines; often requires a catalyst (e.g., tertiary amines, organometallic compounds) for efficient reaction.[3][4] |
| Thiol | R-SH | Thiocarbamate (Thiourethane) | Low to Moderate | Generally slower than alcohols and often requires a base catalyst (e.g., tertiary amines, DBU) to proceed at a reasonable rate.[1][5] |
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a series of kinetic studies can be performed. The following are detailed methodologies for key experiments.
General Procedure for Kinetic Analysis
-
Preparation: Prepare stock solutions of this compound and each nucleophile (e.g., a primary amine, an alcohol, a thiol) in an anhydrous aprotic solvent (e.g., THF, acetonitrile). All glassware must be thoroughly dried to prevent reaction with water.
-
Reaction Initiation: In a thermostated reaction vessel, mix the this compound solution with the nucleophile solution. For reactions with alcohols and thiols, a catalytic amount of a suitable catalyst (e.g., dibutyltin dilaurate for alcohols, DBU for thiols) is added.[1][6]
-
Monitoring: The progress of the reaction can be monitored using various in-situ or ex-situ analytical techniques:
-
In-situ FT-IR Spectroscopy: Monitor the disappearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹.[1][7]
-
NMR Spectroscopy: Track the disappearance of reactant signals and the appearance of product signals over time.[1]
-
HPLC Analysis: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution containing an excess of a highly reactive amine (e.g., n-butylamine).[4] The quenched samples are then analyzed by HPLC to determine the concentration of the remaining this compound.[4]
-
-
Data Analysis: Plot the concentration of this compound versus time for each nucleophile. From this data, determine the reaction order and calculate the rate constants (k). The relative reactivity can be established by comparing these rate constants.[1]
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general reaction mechanisms of this compound with different functional groups and a typical experimental workflow for kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. poliuretanos.net [poliuretanos.net]
- 4. mdpi.com [mdpi.com]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. rsc.org [rsc.org]
- 7. Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Methylbenzyl Isocyanate: A Guide for Laboratory Professionals
The safe handling and disposal of 4-Methylbenzyl isocyanate are critical for ensuring the safety of laboratory personnel and minimizing environmental impact. Isocyanates are a class of highly reactive compounds that require specific procedures for neutralization and disposal. This guide provides a comprehensive, step-by-step plan for the proper management of this compound waste, in line with established safety protocols for hazardous chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE. This includes, but is not limited to, chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection, such as a supplied-air respirator or a self-contained breathing apparatus, depending on the potential for exposure.[1]
-
Ventilation: All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of harmful vapors.[2][3]
-
Avoid Incompatibilities: Keep this compound away from water, acids, bases, alcohols, and amines, as it can react vigorously with these substances.[2][3]
Step-by-Step Disposal and Neutralization Protocol
This protocol outlines the necessary steps for the safe neutralization and disposal of this compound waste.
1. Spill Management:
-
Minor Spills: For small spills, absorb the material with a dry, inert absorbent such as sawdust, vermiculite, or a universal binder.[4][5] Do not use water to clean up the initial spill.[4]
-
Major Spills: In the event of a large spill, evacuate the area immediately and notify the appropriate safety personnel.[3][4]
2. Preparation of Decontamination Solution:
Two primary types of decontamination solutions are effective for neutralizing isocyanates. Prepare one of the following solutions:
| Decontamination Solution | Formulation | Notes |
| Formula 1 | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, and 89.8-94.8% Water.[4] | A commonly used and effective neutralizing agent.[6] |
| Formula 2 | 3-8% Concentrated Ammonia Solution, 0.2% Liquid Detergent, and 91.8-96.8% Water.[4] | Requires good ventilation due to ammonia vapors.[4] |
3. Neutralization Procedure:
-
Carefully add the absorbed isocyanate waste to an open-top container.[4]
-
Slowly add the prepared decontamination solution to the container, ensuring the waste is fully submerged.
-
Allow the mixture to stand for at least 48 hours to ensure complete neutralization.[7] During this time, the reaction will produce carbon dioxide gas. Crucially, do not seal the container , as the pressure buildup could cause it to rupture.[4][7]
4. Final Disposal:
-
After the neutralization period, the resulting mixture should be disposed of as hazardous waste.
-
Contact a licensed hazardous waste disposal contractor for proper disposal of the neutralized material and any contaminated items, including PPE.[4]
-
Always follow all federal, state, and local regulations regarding hazardous waste disposal.[1][4]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal procedure for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
